molecular formula C22H26O8 B10831989 Eupalinolide O

Eupalinolide O

Número de catálogo: B10831989
Peso molecular: 418.4 g/mol
Clave InChI: MAIWERGSXNNKMK-GOQZSDNESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Eupalinolide O is a useful research compound. Its molecular formula is C22H26O8 and its molecular weight is 418.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C22H26O8

Peso molecular

418.4 g/mol

Nombre IUPAC

[(6E,10Z)-9-acetyloxy-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate

InChI

InChI=1S/C22H26O8/c1-12(7-8-23)21(26)29-19-10-16(11-24)5-6-17(28-15(4)25)13(2)9-18-20(19)14(3)22(27)30-18/h5,7,9,11,17-20,23H,3,6,8,10H2,1-2,4H3/b12-7+,13-9-,16-5+

Clave InChI

MAIWERGSXNNKMK-GOQZSDNESA-N

SMILES isomérico

C/C/1=C/C2C(C(C/C(=C\CC1OC(=O)C)/C=O)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2

SMILES canónico

CC1=CC2C(C(CC(=CCC1OC(=O)C)C=O)OC(=O)C(=CCO)C)C(=C)C(=O)O2

Origen del producto

United States

Foundational & Exploratory

Eupalinolide O: A Technical Guide to its Natural Source, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide O, a sesquiterpenoide lactone found in Eupatorium lindleyanum, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides an in-depth overview of this compound, focusing on its natural source, detailed protocols for its isolation and purification, and a comprehensive summary of its biological activity. Quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.

Natural Source

This compound is a natural product isolated from the plant Eupatorium lindleyanum, a perennial herbaceous plant belonging to the Asteraceae family. This plant is native to East Asia and has a history of use in traditional medicine.[1] Besides this compound, E. lindleyanum is a rich source of various other bioactive compounds, including other sesquiterpenoide lactonas such as Eupalinolide A and B.[2]

Isolation and Purification of this compound

General Experimental Protocol

The following protocol is based on the successful isolation of Eupalinolide A and B and is expected to be highly effective for the purification of this compound.

2.1.1. Plant Material and Extraction

  • Plant Material: The aerial parts of Eupatorium lindleyanum are collected, dried, and powdered.

  • Extraction: The powdered plant material is extracted with 95% ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude ethanol extract.

  • Partitioning: The crude extract is suspended in water and sequentially partitioned with petroleum ether, ethyl acetate, and n-butanol. The n-butanol fraction, which is enriched with sesquiterpenoide lactonas, is collected for further purification.[2]

2.1.2. High-Speed Counter-Current Chromatography (HSCCC) Purification

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that is highly effective for the separation of natural products.

  • Two-Phase Solvent System: A two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water is prepared. A common ratio for the separation of similar compounds is 1:4:2:3 (v/v/v/v).[2] The phases are thoroughly mixed and allowed to separate before use.

  • HSCCC Operation:

    • The HSCCC column is first filled with the stationary phase (the upper phase of the solvent system).

    • The apparatus is then rotated at a specific speed (e.g., 900 rpm).

    • The mobile phase (the lower phase of the solvent system) is pumped through the column at a defined flow rate (e.g., 2.0 mL/min).

    • The n-butanol fraction, dissolved in a small volume of the biphasic solvent system, is injected into the column.

    • The effluent is monitored by a UV detector (e.g., at 254 nm), and fractions are collected based on the chromatogram.

  • Fraction Analysis: The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to identify and pool those containing pure this compound.

Workflow for Isolation and Purification

Isolation_Workflow Plant Dried & Powdered Eupatorium lindleyanum Extraction Ethanol Extraction Plant->Extraction Crude_Extract Crude Ethanol Extract Extraction->Crude_Extract Partitioning Solvent Partitioning Crude_Extract->Partitioning n_Butanol n-Butanol Fraction Partitioning->n_Butanol HSCCC HSCCC Purification n_Butanol->HSCCC Fractions Collected Fractions HSCCC->Fractions HPLC HPLC Analysis Fractions->HPLC Pure_EO Pure this compound HPLC->Pure_EO

Figure 1: General workflow for the isolation of this compound.
Quantitative Data for Related Compounds

While specific yield and purity data for this compound are not available, the table below summarizes the results from the isolation of Eupalinolide A and B from 540 mg of the n-butanol fraction of E. lindleyanum using the HSCCC method described above. This provides an estimate of the expected outcome for this compound.

CompoundYield (mg)Purity (%)
Eupalinolide A17.997.9
Eupalinolide B19.397.1
3β-hydroxy-8β-[4'-hydroxytigloyloxy]-costunolide10.891.8

Spectroscopic Data for Structural Elucidation

The structural identity of this compound is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

  • Expected Molecular Formula: C₂₂H₂₈O₈

  • Expected Molecular Weight: 420.1784 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activity, most notably its anticancer properties. It induces apoptosis (programmed cell death) and inhibits the proliferation of cancer cells.

Anticancer Activity

This compound has been shown to be effective against certain cancer cell lines. Its mechanism of action involves the modulation of key signaling pathways that regulate cell survival and death.

4.1.1. Induction of Apoptosis via ROS-Akt-p38 MAPK Signaling Pathway

The primary anticancer mechanism of this compound is the induction of apoptosis through the generation of Reactive Oxygen Species (ROS) and the subsequent modulation of the Akt/p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

  • Increased ROS Production: this compound treatment leads to an increase in intracellular ROS levels. ROS are highly reactive molecules that can cause cellular damage and trigger apoptosis.

  • Inhibition of Akt Pathway: The increased ROS levels lead to the suppression of the Akt signaling pathway. The Akt pathway is a key regulator of cell survival, and its inhibition promotes apoptosis.

  • Activation of p38 MAPK Pathway: Concurrently, the elevated ROS activates the p38 MAPK pathway. The p38 MAPK pathway is involved in cellular stress responses and can initiate apoptosis.

  • Downstream Effects: The modulation of these pathways results in the activation of caspases and changes in the expression of apoptosis-related proteins (e.g., Bcl-2 family proteins), ultimately leading to cancer cell death.

Signaling Pathway Diagram

Apoptosis_Pathway EO This compound ROS ↑ Reactive Oxygen Species (ROS) EO->ROS Akt Akt Pathway (Survival) ROS->Akt Inhibits p38 p38 MAPK Pathway (Stress Response) ROS->p38 Activates Apoptosis Apoptosis Akt->Apoptosis p38->Apoptosis

Figure 2: this compound-induced apoptosis signaling pathway.

Conclusion

This compound, a sesquiterpenoide lactone from Eupatorium lindleyanum, presents a promising lead compound for the development of novel anticancer therapies. This guide has provided a comprehensive overview of its natural source, a detailed, adaptable protocol for its isolation and purification, and an in-depth look at its mechanism of action. Further research is warranted to establish a standardized isolation protocol with confirmed yield and purity for this compound and to fully elucidate its therapeutic potential in preclinical and clinical studies.

References

Eupalinolide O: A Technical Guide to its Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide O is a sesquiterpene lactone isolated from the traditional Chinese medicine Eupatorium lindleyanum DC.[1][2] This plant has a history of use in treating conditions such as bronchopneumonia and influenza.[1] Modern research has unveiled the significant anti-cancer potential of its constituents, including this compound, particularly against aggressive cancer subtypes.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its anti-cancer properties, underlying mechanisms of action, and available quantitative data. It also details the experimental protocols used to elucidate these activities, offering a valuable resource for researchers in oncology and drug discovery.

Anti-Cancer Activity

This compound has demonstrated significant anti-cancer activity, primarily investigated in the context of triple-negative breast cancer (TNBC), a subtype known for its limited therapeutic options.

Cytotoxicity

This compound exhibits potent cytotoxic effects against human triple-negative breast cancer cell lines, MDA-MB-231 and MDA-MB-453, in a time- and concentration-dependent manner. Notably, it shows significantly less activity against non-cancerous human breast epithelial cells (MCF 10A), suggesting a degree of selectivity for cancer cells.

Table 1: In Vitro Cytotoxicity of this compound in Human Breast Cancer Cell Lines

Cell LineTypeIncubation Time (h)IC₅₀ (µM)
MDA-MB-231Triple-Negative Breast Cancer2410.34
485.85
723.57
MDA-MB-453Triple-Negative Breast Cancer2411.47
487.06
723.03
MCF 10ANormal Breast Epithelial-Insensitive
In Vivo Efficacy

In vivo studies using a xenograft model with TNBC cells in nude mice have confirmed the anti-tumor efficacy of this compound. Intraperitoneal administration of this compound led to a significant reduction in tumor volume and weight.

Table 2: In Vivo Anti-Tumor Efficacy of this compound in TNBC Xenograft Model

Treatment GroupDosageOutcome
ControlSaline-
This compound (Low-dose)15 mg/kg/dReduced tumor volume and weight
This compound (High-dose)30 mg/kg/dReduced tumor volume and weight
Adriamycin (Positive Control)250 nMReduced tumor volume and weight

Mechanism of Action

The anti-cancer effects of this compound are primarily mediated through the induction of apoptosis and cell cycle arrest, driven by the modulation of key signaling pathways.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in TNBC cells. This programmed cell death is characterized by:

  • Loss of Mitochondrial Membrane Potential (MMP): Treatment with this compound leads to a disruption of the MMP, a critical event in the intrinsic apoptotic pathway.

  • Activation of Caspases: this compound triggers the activation of caspases, the executive enzymes of apoptosis. The pro-apoptotic effect can be significantly attenuated by a pan-caspase inhibitor, Z-VAD-FMK, confirming the caspase-dependent nature of the induced apoptosis.

  • Increased Caspase-3 Activity: In vivo, this compound treatment upregulates the expression of caspase-3 in tumor tissues.

Cell Cycle Arrest

This compound induces cell cycle arrest at the G2/M phase in MDA-MB-468 breast cancer cells. This is accompanied by a significant decrease in the expression of key cell cycle regulatory proteins, cyclin B1 and cdc2.

Modulation of Signaling Pathways

The primary mechanism underpinning the pro-apoptotic and anti-proliferative effects of this compound involves the modulation of reactive oxygen species (ROS) and the subsequent impact on the Akt/p38 MAPK signaling pathway.

  • ROS Generation: this compound treatment leads to a significant elevation in intracellular ROS levels in TNBC cells. ROS are by-products of cellular metabolism that, at high levels, can induce cellular damage and trigger apoptosis.

  • Akt/p38 MAPK Signaling: this compound influences the phosphorylation status of key proteins in the Akt and p38 MAPK pathways.

    • Suppression of Akt Pathway: A decrease in the phosphorylation of Akt is observed following this compound treatment. The Akt pathway is a critical pro-survival pathway, and its inhibition promotes apoptosis.

    • Activation of p38 MAPK Pathway: Conversely, this compound treatment leads to an increase in the phosphorylation of p38 MAPK. The p38 MAPK pathway is a stress-activated pathway that can mediate apoptosis in response to cellular stressors like high ROS levels.

Eupalinolide_O_Signaling_Pathway EO This compound ROS ↑ ROS Generation EO->ROS CellCycleArrest G2/M Cell Cycle Arrest EO->CellCycleArrest Akt Akt Pathway ROS->Akt p38 p38 MAPK Pathway ROS->p38 pAkt ↓ p-Akt Akt->pAkt Apoptosis Apoptosis pAkt->Apoptosis Inhbition of survival pp38 ↑ p-p38 p38->pp38 pp38->Apoptosis TumorGrowth ↓ Tumor Growth Apoptosis->TumorGrowth CellCycleArrest->TumorGrowth

Fig 1. this compound Signaling Pathway for Anti-Cancer Activity.

Anti-Inflammatory Activity: An Area for Further Research

While Eupatorium lindleyanum extracts and other constituent compounds like Eupalinolide B have demonstrated anti-inflammatory properties, including the inhibition of the NF-κB signaling pathway and the reduction of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, direct experimental evidence for the anti-inflammatory activity of this compound is currently limited in the scientific literature. This presents an important area for future investigation to fully characterize the pharmacological profile of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the referenced studies. For specific concentrations, incubation times, and reagents not listed, it is crucial to consult the original research articles.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells (e.g., MDA-MB-231, MDA-MB-453, MCF 10A) in a 96-well plate at a density of 2 x 10³ cells/well and incubate overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 1-20 µM) and a vehicle control (DMSO) for specified time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value is determined as the concentration of this compound that causes 50% inhibition of cell viability.

MTT_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Treat Treat with this compound SeedCells->Treat Incubate Incubate (24, 48, 72h) Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateMTT Incubate (4h) AddMTT->IncubateMTT AddDMSO Add DMSO IncubateMTT->AddDMSO ReadAbsorbance Read Absorbance (570 nm) AddDMSO->ReadAbsorbance Analyze Calculate Cell Viability & IC50 ReadAbsorbance->Analyze End End Analyze->End

Fig 2. Workflow for the MTT Cell Viability Assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Western Blot Analysis for Phospho-Akt and Phospho-p38

This technique is used to detect and quantify the levels of specific phosphorylated proteins.

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-Akt, total Akt, phospho-p38, and total p38 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This compound is a promising natural product with significant anti-cancer activity, particularly against triple-negative breast cancer. Its mechanism of action, involving the induction of apoptosis and cell cycle arrest through the modulation of ROS generation and the Akt/p38 MAPK signaling pathway, provides a solid foundation for its further development as a therapeutic agent. While its anti-inflammatory properties remain to be fully elucidated, the comprehensive pharmacological data and detailed experimental protocols presented in this guide offer a valuable resource for the scientific community to advance the research and potential clinical application of this compound.

References

A Technical Guide to the Preliminary Studies on the Mechanism of Action of Eupalinolide O

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the initial research into the anti-cancer mechanism of Eupalinolide O (EO), a novel sesquiterpene lactone isolated from Eupatorium lindleyanum DC. The focus is on its effects on triple-negative breast cancer (TNBC) and other cancer cell lines, detailing the molecular pathways involved, summarizing key quantitative data, and outlining the experimental protocols used in these foundational studies.

Core Mechanism of Action: Induction of Apoptosis

Preliminary studies indicate that this compound exerts its anti-cancer effects primarily by inducing apoptosis, a form of programmed cell death, in cancer cells.[1] This pro-apoptotic activity is particularly noted in human triple-negative breast cancer (TNBC) cells, a subtype known for its limited therapeutic options.[2] The mechanism is multifaceted, involving the induction of the intrinsic apoptosis pathway, modulation of key signaling cascades, and initiation of cell cycle arrest.[1][3]

Key events in EO-induced apoptosis include:

  • Increased Reactive Oxygen Species (ROS) Generation: EO treatment leads to an elevation of intracellular ROS levels. ROS are chemically reactive species that, at high concentrations, can induce cellular damage and trigger apoptotic pathways.[1]

  • Disruption of Mitochondrial Membrane Potential (MMP): A hallmark of the intrinsic apoptosis pathway is the loss of MMP. Studies show that EO treatment significantly downregulates MMP in TNBC cells.

  • Activation of Caspases: The loss of MMP leads to the activation of a cascade of cysteine proteases known as caspases. EO has been shown to upregulate the expression of initiator caspase-9 and executioner caspase-3, as well as Poly (ADP-ribose) polymerase (PARP), a key substrate of activated caspase-3.

  • Cell Cycle Arrest: In addition to apoptosis, this compound can halt the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. This is associated with a significant decrease in the expression of cell cycle-related proteins like cyclin B1 and cdc2.

Signaling Pathway Modulation

This compound's induction of apoptosis is linked to its ability to modulate specific intracellular signaling pathways that govern cell survival and death. The primary pathway identified in preliminary studies is the Akt/p38 MAPK signaling axis.

  • Suppression of the Akt Pathway: The Akt pathway is a critical pro-survival pathway that is often overactive in cancer. EO treatment has been observed to suppress the phosphorylation of Akt, thereby inhibiting this pathway and promoting apoptosis.

  • Activation of the p38 MAPK Pathway: Conversely, the p38 MAPK pathway is a stress-activated pathway that can mediate apoptosis. In vivo experiments have demonstrated that EO upregulates the phosphorylation of p-38, indicating its activation.

The interplay between ROS generation and this signaling cascade appears to be a crucial component of EO's mechanism. EO elevates ROS generation, which in turn modulates the Akt/p38 MAPK pathway to favor apoptosis over cell survival.

EupalinolideO_Signaling_Pathway EO This compound ROS ↑ Reactive Oxygen Species (ROS) EO->ROS Akt Akt Pathway (Pro-Survival) ROS->Akt Inhibition p38 p38 MAPK Pathway (Pro-Apoptosis) ROS->p38 Activation Apoptosis Apoptosis Akt->Apoptosis p38->Apoptosis

Caption: this compound Signaling Cascade.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments investigating the effects of this compound on cancer cells.

Table 1: Cell Viability (IC50)

Cell Line Treatment Duration IC50 Value (µM) Reference

| MDA-MB-468 | 72 hours | 1.04 | |

Table 2: Clonogenic Assay - Colony Formation in TNBC Cells

Cell Line EO Concentration (µM) Mean Colony Number ± SD Reference
MDA-MB-231 1 76.00 ± 7.00
5 68.00 ± 6.08
10 59.67 ± 6.11
20 31.33 ± 3.21
MDA-MB-453 1 78.33 ± 8.08
5 71.67 ± 6.66
10 61.67 ± 5.13

| | 20 | 53.00 ± 4.36 | |

Table 3: Gene Expression Analysis by qRT-PCR in TNBC Cells (10 µM EO)

Gene Effect Reference
Caspase-3 Significantly Upregulated
Caspase-9 Significantly Upregulated

| PARP | Significantly Upregulated | |

Detailed Experimental Protocols

This section provides the methodologies for key experiments cited in the preliminary studies of this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 2 x 10³ cells per well.

  • Treatment: After allowing cells to adhere, they are treated with varying concentrations of this compound (e.g., 1-20 µM) for specified time points (e.g., 24, 48, 72 hours).

  • MTT Incubation: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for an additional 4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as DMSO.

  • Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 550 nm) to determine the percentage of viable cells relative to an untreated control.

Apoptosis Assay (Flow Cytometry)
  • Cell Treatment & Harvesting: Cells are treated with this compound for a designated time. Both adherent and floating cells are collected and washed with ice-cold Phosphate-Buffered Saline (PBS).

  • Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine (B164497) on the outer membrane of early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.

  • Analysis: The stained cells are analyzed by a flow cytometer to differentiate and quantify viable, early apoptotic, late apoptotic, and necrotic cell populations.

Apoptosis_Assay_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis A Seed & Culture Cells B Treat with this compound A->B C Harvest Cells (Adherent + Floating) B->C D Wash with PBS C->D E Resuspend in Binding Buffer D->E F Add Annexin V-FITC & PI E->F G Analyze with Flow Cytometer F->G H Quantify Cell Populations (Viable, Apoptotic, Necrotic) G->H

Caption: General workflow for an apoptosis assay.
ROS Detection

  • Cell Treatment: Cells are treated with this compound as required.

  • Probe Incubation: Cells are collected and suspended in serum-free medium containing a ROS-sensitive fluorescent probe, such as 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). The cells are incubated at 37°C for approximately 20-30 minutes.

  • Washing: Cells are washed to remove excess probe.

  • Analysis: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a flow cytometer or fluorescence microscope.

Western Blotting
  • Protein Extraction: Following treatment, cells are lysed on ice using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Quantification: The total protein concentration of the lysates is determined using a protein assay, such as the BCA assay.

  • Electrophoresis: Equal amounts of protein from each sample are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated overnight with primary antibodies specific to the target proteins (e.g., Akt, p-p38, Caspase-3, β-actin).

  • Detection: The membrane is washed and incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are then visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model
  • Animal Model: Nude mice (e.g., 4-week-old BALB/c) are used for the study.

  • Tumor Induction: TNBC cells (e.g., 1 x 10⁶ cells) are injected subcutaneously into the flanks of the mice.

  • Treatment: Once tumors are established, mice are randomly assigned to treatment groups. This compound is administered, typically via intraperitoneal injection, for a set period (e.g., 20 days).

  • Monitoring: Tumor volume is measured regularly (e.g., every 3 days) using calipers and calculated with the formula: Volume = 0.5 × (length × width²). Animal body weight is also monitored.

  • Endpoint Analysis: At the end of the experiment, mice are euthanized, and tumors are excised and weighed. The tumor tissue can then be used for further analysis, such as H&E staining, ELISA for ROS levels, or Western blotting for protein expression.

Apoptotic_Cascade EO This compound Mito Mitochondrial Membrane Potential (MMP) Loss EO->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Intrinsic apoptosis pathway induced by EO.

Conclusion and Future Directions

Preliminary research strongly suggests that this compound is a promising anti-cancer compound, particularly for triple-negative breast cancer. Its mechanism of action centers on the induction of apoptosis through the generation of ROS and subsequent modulation of the Akt/p38 MAPK signaling pathway. It also effectively induces cell cycle arrest at the G2/M phase.

While these initial findings are compelling, further in-depth studies are required. Future research should focus on:

  • Elucidating the direct molecular target(s) of this compound.

  • Investigating its effects on other critical cancer-related pathways, such as NF-κB or STAT3, which have been implicated for other eupalinolide compounds.

  • Conducting comprehensive in vivo studies to evaluate efficacy, pharmacokinetics, and potential toxicity in more advanced preclinical models.

  • Exploring potential synergistic effects when combined with existing chemotherapeutic agents.

References

Comprehensive literature review on Eupalinolide O

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on Eupalinolide O

Introduction

This compound is a novel sesquiterpene lactone, a class of natural compounds recognized for their potential therapeutic properties, particularly in oncology.[1][2] Isolated from the traditional Chinese medicinal plant Eupatorium lindleyanum DC., this compound has emerged as a compound of interest for its significant anticancer activities.[1][2][3] This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its biological effects, mechanisms of action, and the experimental protocols used for its evaluation. It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Source

  • Classification: Sesquiterpene Lactone

  • Natural Source: Isolated from the plant Eupatorium lindleyanum DC.

  • Related Compounds: Part of a family of eupalinolides, including Eupalinolide A, B, and J, which are also extracted from Eupatorium lindleyanum and exhibit various biological activities.

Biological Activity and Cytotoxicity

This compound has demonstrated significant cytotoxic and anti-proliferative effects against various human breast cancer cell lines, particularly triple-negative breast cancer (TNBC), a subtype known for its limited therapeutic options. Its efficacy is both concentration- and time-dependent. Notably, this compound shows inhibitory effects on cancer cells while having minimal impact on normal epithelial cells, suggesting a degree of cancer cell specificity.

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) values quantify the effectiveness of a compound in inhibiting biological processes. The following tables summarize the reported IC50 values for this compound against various breast cancer cell lines.

Table 1: IC50 Values for this compound against MDA-MB-468 Cells

Treatment DurationIC50 Value (µM)
72 hours1.04
Data sourced from a study by Yang et al. (2016).

Table 2: IC50 Values for this compound against Triple-Negative Breast Cancer (TNBC) Cells

Cell Line24-hour IC50 (µM)48-hour IC50 (µM)72-hour IC50 (µM)
MDA-MB-23110.345.853.57
MDA-MB-45311.477.063.03
Data sourced from a study by Zhao et al. (2022).
Quantitative Data: Colony Formation Inhibition

This compound also suppresses the long-term proliferative capacity of cancer cells, as demonstrated by colony formation assays.

Table 3: Effect of this compound on TNBC Cell Colony Formation

Cell LineConcentration (µM)Colony Number (Mean ± SD)
MDA-MB-231176.00 ± 7.00
568.00 ± 6.08
1059.67 ± 6.11
2031.33 ± 3.21
MDA-MB-453178.33 ± 8.08
571.67 ± 6.66
1061.67 ± 5.13
2053.00 ± 4.36
Data sourced from a study by Zhao et al. (2022).

Mechanism of Action

The anticancer effects of this compound are mediated through multiple cellular mechanisms, primarily the induction of apoptosis (programmed cell death) and cell cycle arrest.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in breast cancer cells. This is achieved through the intrinsic apoptosis pathway, characterized by:

  • Loss of Mitochondrial Membrane Potential (MMP): Treatment with this compound leads to a significant decrease in MMP, a hallmark event in the early stages of apoptosis.

  • Caspase Activation: The apoptotic cell death is caspase-dependent. This compound elevates the activity of key executioner caspases, such as caspase-3. The effects of this compound can be significantly counteracted by using a pan-caspase inhibitor like Z-VAD-FMK.

Cell Cycle Arrest

This compound treatment causes cancer cells to arrest in the G2/M phase of the cell cycle. This arrest is associated with the significant downregulation of cell cycle-related proteins, including cyclin B1 and cdc2.

Modulation of Signaling Pathways

The primary mechanism of action of this compound involves the modulation of key intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis.

  • Akt/p38 MAPK Signaling Pathway: this compound induces apoptosis by suppressing the pro-survival Akt pathway while activating the pro-apoptotic p38 MAPK pathway. Studies have shown that this compound treatment leads to decreased phosphorylation of Akt and increased phosphorylation of p38.

  • Reactive Oxygen Species (ROS) Generation: The compound modulates the levels of intracellular ROS. This alteration in the cellular redox state is a critical trigger for the subsequent activation of the p38 MAPK pathway and suppression of the Akt pathway, ultimately leading to apoptosis.

Eupalinolide_O_Signaling_Pathway This compound Signaling Pathway EO This compound ROS ROS Generation EO->ROS Akt Akt Phosphorylation ROS->Akt Inhibition p38 p38 MAPK Phosphorylation ROS->p38 Activation Apoptosis Apoptosis Akt->Apoptosis Caspase Caspase-3 Activation p38->Caspase Caspase->Apoptosis

Caption: this compound induces apoptosis via ROS, Akt, and p38 MAPK pathways.

In Vivo Antitumor Activity

The anticancer effects of this compound have been validated in animal models. In a xenograft tumor study using nude mice injected with TNBC cells, intraperitoneal administration of this compound (at doses of 15 mg/kg/d and 30 mg/kg/d) for 20 days resulted in:

  • Significant reduction in tumor volume and weight.

  • Upregulation of the apoptosis marker caspase-3 in tumor tissues.

  • Suppression of the proliferation marker Ki-67 in tumor tissues.

  • Confirmation of the in vitro mechanism, showing suppressed Akt phosphorylation and enhanced p38 phosphorylation in the tumor tissues.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for specified durations (e.g., 24, 48, 72 hours).

  • MTT Incubation: After treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, typically DMSO.

  • Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 550 nm), which is proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment & Harvesting: Cells are treated with this compound for a designated time. Both floating and adherent cells are collected and washed with cold PBS.

  • Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC, which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, and a nuclear stain like 7-AAD or Propidium Iodide (PI), which enters cells with compromised membranes (late apoptotic/necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The fluorescence signals from Annexin V-FITC and PI are used to quantify the percentage of cells in different stages of cell death.

Apoptosis_Assay_Workflow Apoptosis Assay Workflow start Seed and Culture Cancer Cells treat Treat with This compound start->treat harvest Harvest Adherent & Floating Cells treat->harvest wash Wash with Cold PBS harvest->wash stain Stain with Annexin V-FITC and Propidium Iodide (PI) wash->stain analyze Analyze using Flow Cytometer stain->analyze end Quantify Apoptotic Cell Population analyze->end

Caption: Workflow for detecting apoptosis via flow cytometry after EO treatment.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Cell Lysis: After treatment with this compound, cells are lysed to extract total proteins.

  • Protein Quantification: The concentration of protein in the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking & Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, p38, p-p38, Caspase-3, Cyclin B1).

  • Secondary Antibody & Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a promising sesquiterpene lactone with potent and specific anticancer activity, particularly against aggressive forms of breast cancer. Its mechanism of action is multifaceted, involving the induction of caspase-dependent apoptosis and G2/M cell cycle arrest. These effects are driven by the modulation of the cellular redox state (ROS) and the subsequent regulation of the critical Akt/p38 MAPK signaling pathway. Both in vitro and in vivo studies have substantiated its therapeutic potential. Further research is warranted to fully elucidate its pharmacological profile, explore its efficacy in other cancer types, and advance its potential as a candidate for clinical drug development.

References

Eupalinolide O: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide O, a sesquiterpene lactone isolated from the traditional Chinese herb Eupatorium lindleyanum DC., has emerged as a compound of significant interest in oncological research. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and underlying mechanisms of action, with a focus on its potential as an anticancer agent. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further investigation and drug development efforts.

Core Data

Chemical and Physical Properties

This compound is a member of the sesquiterpenoid class of natural products.[1][2] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 2170228-67-6[1][2][3]
Molecular Formula C₂₂H₂₆O₈
Molecular Weight 418.44 g/mol
Appearance White to off-white powder
Botanical Source Eupatorium lindleyanum DC.
Compound Type Sesquiterpenoid

Biological Activity and Mechanism of Action

This compound has demonstrated significant anticancer activity, particularly against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-468. Its primary mechanisms of action include the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

This compound triggers programmed cell death in cancer cells through multiple interconnected pathways:

  • Mitochondrial Membrane Potential Disruption: It causes a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.

  • Caspase Activation: The induction of apoptosis by this compound is caspase-dependent. It leads to the activation of executioner caspases, such as caspase-3.

  • Modulation of Apoptosis-Related Proteins: It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2.

  • Reactive Oxygen Species (ROS) Generation: this compound treatment leads to an increase in intracellular ROS levels, which can further promote apoptosis.

Cell Cycle Arrest

This compound has been shown to arrest the cell cycle at the G2/M phase in MDA-MB-468 breast cancer cells, thereby inhibiting cell proliferation.

Signaling Pathway Modulation

The anticancer effects of this compound are mediated through the modulation of key signaling pathways:

  • Akt Signaling Pathway: this compound suppresses the Akt signaling pathway, which is crucial for cell survival and proliferation.

  • p38 MAPK Signaling Pathway: It influences the p38 MAPK signaling pathway, which is involved in cellular responses to stress and can lead to apoptosis.

  • STAT3 Signaling Pathway: While more extensively studied for other eupalinolides like Eupalinolide J, the family of compounds from Eupatorium lindleyanum is known to inhibit the STAT3 signaling pathway, a critical regulator of tumor cell proliferation and survival.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the biological activity of this compound and related compounds.

Isolation of Sesquiterpenoid Lactones from Eupatorium lindleyanum

This protocol is based on high-speed counter-current chromatography (HSCCC).

  • Preparation of Crude Extract:

    • Air-dry and powder the whole plant of Eupatorium lindleyanum DC.

    • Extract the powdered material with 95% ethanol (B145695) at room temperature.

    • Concentrate the ethanol extract under reduced pressure.

    • Suspend the residue in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.

    • The n-butanol fraction, which is enriched with sesquiterpenoid lactones, is used for HSCCC.

  • HSCCC Separation:

    • Two-Phase Solvent System: A commonly used system is n-hexane-ethyl acetate-methanol-water (e.g., in a 1:4:2:3 v/v/v/v ratio).

    • Equilibration: Thoroughly equilibrate the selected solvent system in a separatory funnel at room temperature. Separate the upper and lower phases shortly before use.

    • HSCCC Column Preparation: Fill the multilayer coiled column with the upper phase (stationary phase).

    • Elution: Rotate the apparatus (e.g., at 900 rpm) and pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 2.0 mL/min).

    • Sample Injection: Once hydrodynamic equilibrium is established, inject the sample solution (n-butanol fraction dissolved in a mixture of the upper and lower phases).

    • Fraction Collection: Continuously monitor the effluent and collect fractions at regular intervals.

  • Analysis and Purification:

    • Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

    • Pool the fractions containing the target compound and further purify if necessary.

Cell Viability Assay (MTT Assay)

This assay measures the cytotoxic effect of this compound on cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-468) in 96-well plates at a density of approximately 2 x 10³ to 5 x 10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1-20 µM) for different time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound.

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This method determines the effect of this compound on cell cycle distribution.

  • Cell Treatment and Harvesting: Treat cells with this compound as described above and harvest the cells.

  • Fixation: Wash the cells with PBS and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to measure the expression levels of proteins involved in signaling pathways affected by this compound.

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, p38, p-p38, STAT3, p-STAT3, Bcl-2, Bax, Caspase-3, Ki67) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a general experimental workflow.

EupalinolideO_Signaling_Pathway cluster_akt Akt Signaling Pathway cluster_p38 p38 MAPK & Apoptosis Pathway Eupalinolide_O This compound Akt Akt Eupalinolide_O->Akt pAkt p-Akt (Inactive) Cell_Survival Cell Survival/Proliferation Akt->Cell_Survival Inhibition Eupalinolide_O2 This compound p38 p38 MAPK Eupalinolide_O2->p38 pp38 p-p38 (Active) Caspases Caspase Activation p38->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound signaling pathways.

STAT3_Inhibition Eupalinolides Eupalinolides (e.g., Eupalinolide J/O) STAT3 STAT3 Eupalinolides->STAT3 Promotes Degradation pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Phosphorylation Dimerization Dimerization pSTAT3->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Gene_Transcription Target Gene Transcription (e.g., MMPs, Bcl-2) Nuclear_Translocation->Gene_Transcription Proliferation_Survival Cell Proliferation & Survival Gene_Transcription->Proliferation_Survival

Caption: STAT3 inhibition by eupalinolides.

Experimental_Workflow start Start: Cancer Cell Line (e.g., MDA-MB-468) treatment Treatment with this compound (Varying Concentrations & Times) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot Western Blot Analysis (Protein Expression) treatment->western_blot data_analysis Data Analysis & Mechanism Elucidation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis

Caption: In vitro experimental workflow.

References

Methodological & Application

Eupalinolide O: A Detailed Protocol for Extraction and Purification from Eupatorium lindleyanum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide O is a sesquiterpenoid lactone found in the plant Eupatorium lindleyanum.[1] Like other related compounds isolated from the same genus, this compound has garnered interest for its potential biological activities, making its efficient extraction and purification a critical step for further research and development. This document provides a detailed protocol for the isolation of this compound, based on established methods for the separation of structurally similar eupalinolides from Eupatorium lindleyanum. The protocol employs a multi-step approach involving initial solvent extraction, liquid-liquid partitioning, and subsequent chromatographic purification.

Data Presentation

The following table summarizes the expected yields and purity of analogous sesquiterpenoid lactones, Eupalinolide A and B, from a crude n-butanol fraction of Eupatorium lindleyanum using High-Speed Counter-Current Chromatography (HSCCC).[2][3][4][5] This data serves as a benchmark for the anticipated outcome of this compound purification.

CompoundStarting MaterialAmount of Starting Material (mg)Yield (mg)Purity (%)
Eupalinolide An-butanol fraction54017.997.9
Eupalinolide Bn-butanol fraction54019.397.1

Experimental Protocols

This protocol is adapted from the successful separation of Eupalinolide A and B and is expected to be highly effective for the isolation of this compound due to their structural similarities.

Part 1: Preparation of Crude Extract and Fractionation

This initial phase aims to extract a wide range of compounds from the plant material and then enrich the fraction containing the target sesquiterpenoid lactones.

1.1. Extraction:

  • Air-dry the aerial parts of Eupatorium lindleyanum and grind them into a coarse powder.

  • Macerate the powdered plant material in 95% ethanol (B145695) at a solid-to-solvent ratio of 1:10 (w/v) at room temperature.

  • Allow the mixture to stand for 3 days, with occasional agitation.

  • Filter the extract and repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

  • Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude ethanol extract.

1.2. Liquid-Liquid Partitioning:

  • Suspend the crude ethanol extract in deionized water.

  • Perform sequential partitioning of the aqueous suspension in a separatory funnel with solvents of increasing polarity.

  • First, partition with petroleum ether to remove non-polar compounds like fats and sterols. Repeat this step three times.

  • Next, partition the aqueous layer with ethyl acetate (B1210297) to extract compounds of intermediate polarity. Repeat this step three times and combine the ethyl acetate fractions.

  • Finally, partition the remaining aqueous layer with n-butanol to isolate the more polar compounds, including this compound. Repeat this step three times.

  • Concentrate the n-butanol fraction under reduced pressure to yield the crude extract for further purification.

Part 2: Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, thereby preventing irreversible adsorption of the sample and leading to high recovery rates.

2.1. HSCCC System Preparation:

  • Solvent System: Prepare a two-phase solvent system consisting of n-hexane, ethyl acetate, methanol, and water in a volumetric ratio of 1:4:2:3.

  • Thoroughly mix the solvents in a separatory funnel and allow the layers to separate.

  • Degas both the upper (stationary) and lower (mobile) phases by sonication for 30 minutes before use.

2.2. HSCCC Operation:

  • Fill the HSCCC column with the upper phase (stationary phase).

  • Set the revolution speed to 900 rpm and the column temperature to 25°C.

  • Pump the lower phase (mobile phase) into the column at a flow rate of 2.0 mL/min.

  • Once the system reaches hydrodynamic equilibrium (i.e., when the mobile phase elutes from the column outlet), inject a solution of the dried n-butanol fraction (e.g., 540 mg) dissolved in a small volume of the biphasic solvent mixture.

  • Continuously monitor the effluent with a UV detector at a wavelength of 210-220 nm, which is suitable for detecting sesquiterpene lactones.

  • Collect fractions based on the resulting chromatogram peaks.

Part 3: Final Purification and Analysis by High-Performance Liquid Chromatography (HPLC)

The fractions collected from HSCCC containing this compound are further purified and analyzed for purity using reversed-phase HPLC.

3.1. Analytical HPLC:

  • Column: Use a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Employ a gradient elution with acetonitrile (B52724) and water. A typical gradient could be:

    • 0-10 min: 20-40% acetonitrile

    • 10-25 min: 40-60% acetonitrile

    • 25-30 min: 60-80% acetonitrile

  • Flow Rate: Maintain a flow rate of 1.0 mL/min.

  • Detection: Monitor the eluent using a UV detector at 210-220 nm.

  • Analyze the fractions from HSCCC to identify those containing pure this compound.

3.2. Semi-Preparative HPLC (for higher purity):

  • Pool the fractions containing this compound and concentrate them.

  • Use a semi-preparative C18 column with a larger diameter (e.g., 10 mm).

  • Optimize the gradient conditions based on the analytical HPLC results to achieve baseline separation of this compound from any remaining impurities.

  • Collect the purified this compound peak and confirm its purity using analytical HPLC.

Visualizations

The following diagrams illustrate the workflow for the extraction and purification of this compound.

G cluster_extraction Part 1: Extraction & Fractionation cluster_purification Part 2 & 3: Purification A Dried Eupatorium lindleyanum Powder B Maceration with 95% Ethanol A->B C Crude Ethanol Extract B->C D Liquid-Liquid Partitioning C->D E Petroleum Ether Fraction (discard) D->E Non-polar impurities F Ethyl Acetate Fraction D->F Mid-polar compounds G n-Butanol Fraction D->G Polar compounds (contains this compound) H HSCCC Purification G->H I This compound rich fractions H->I J HPLC Analysis & Final Purification I->J K Pure this compound J->K

Caption: Workflow for this compound Extraction and Purification.

G cluster_hsccc HSCCC Purification cluster_hplc HPLC Analysis & Purification A n-Butanol Fraction B Inject into HSCCC System (n-hexane:EtOAc:MeOH:H2O 1:4:2:3) A->B C Monitor Effluent at 210-220 nm B->C D Collect Fractions Based on Peaks C->D E Fractions containing this compound D->E F Analyze HSCCC Fractions by Analytical HPLC E->F G Pool Pure Fractions F->G H Optional: Semi-preparative HPLC G->H I Pure this compound H->I

Caption: Chromatographic Purification Steps for this compound.

References

Total Synthesis of Eupalinolide O and its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide O, a sesquiterpene lactone, has demonstrated significant potential as an anticancer agent. This document provides a comprehensive overview of a proposed total synthesis of this compound, based on established synthetic strategies for structurally related compounds. Furthermore, it details the biological activities of this compound, focusing on its effects on cancer cells and associated signaling pathways. This includes a compilation of quantitative data and detailed experimental protocols for key biological assays to facilitate further research and drug development efforts.

Introduction

This compound is a member of the eupalinolide class of natural products, which are characterized by a germacrane-type sesquiterpene lactone core. These compounds have garnered considerable attention for their diverse biological activities, particularly their cytotoxic effects against various cancer cell lines. This compound has been shown to induce apoptosis in human triple-negative breast cancer (TNBC) cells by modulating reactive oxygen species (ROS) generation and the Akt/p38 MAPK signaling pathway, making it a promising candidate for further investigation in oncology.[1][2] This document outlines a plausible synthetic route to this compound and provides protocols for evaluating its biological efficacy.

Proposed Total Synthesis of this compound

While a specific total synthesis of this compound has not been extensively reported, a plausible and efficient route can be devised based on the successful synthesis of structurally similar germacrane (B1241064) lactones and butenolide-fused tricyclic cores. The following proposed synthesis leverages key strategic bond formations and stereochemical control elements.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound suggests that the molecule can be disconnected to reveal key building blocks. The butenolide moiety can be introduced late in the synthesis. The tricyclic core can be traced back to a germacrane macrocycle, which in turn can be constructed from simpler acyclic precursors.

G Eupalinolide_O This compound Butenolide_Annulation Butenolide Annulation Eupalinolide_O->Butenolide_Annulation Butenolide Formation Tricyclic_Core Tricyclic Germacrane Core Butenolide_Annulation->Tricyclic_Core Functionalization Macrocyclization Macrocyclization Tricyclic_Core->Macrocyclization Intramolecular Cyclization Acyclic_Precursor Acyclic Precursor Macrocyclization->Acyclic_Precursor Linear Chain Assembly

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The forward synthesis would commence with the construction of a stereochemically defined acyclic precursor. Key steps would include asymmetric alkylations and aldol (B89426) reactions to set the required stereocenters. Macrocyclization, a critical step in germacrane synthesis, could be achieved through various methods, such as a Nozaki-Hiyama-Kishi (NHK) reaction or a ring-closing metathesis (RCM). Subsequent functional group manipulations and the introduction of the butenolide ring would complete the synthesis.

G Acyclic_Precursor Acyclic Precursor Macrocycle Germacrane Macrocycle Acyclic_Precursor->Macrocycle Macrocyclization (e.g., NHK reaction) Functionalized_Macrocycle Functionalized Macrocycle Macrocycle->Functionalized_Macrocycle Oxidation/Reduction Tricyclic_Intermediate Tricyclic Intermediate Functionalized_Macrocycle->Tricyclic_Intermediate Transannular Cyclization Eupalinolide_O This compound Tricyclic_Intermediate->Eupalinolide_O Butenolide Formation & Final Modifications

Caption: Proposed forward synthetic pathway for this compound.

Biological Activity and Quantitative Data

This compound exhibits potent cytotoxic activity against various cancer cell lines. Its mechanism of action involves the induction of apoptosis through the modulation of key signaling pathways.

Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) values of this compound have been determined for several cancer cell lines.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
MDA-MB-231Triple-Negative Breast Cancer2410.34[1]
485.85[1]
723.57[1]
MDA-MB-453Triple-Negative Breast Cancer2411.47
487.06
723.03
MCF 10ANormal Breast Epithelial24, 48, 72Insensitive
Signaling Pathway Modulation

This compound has been shown to induce apoptosis in triple-negative breast cancer cells by modulating the Akt/p38 MAPK signaling pathway. Treatment with this compound leads to a decrease in the phosphorylation of Akt and an increase in the phosphorylation of p38, ultimately resulting in the activation of downstream apoptotic effectors.

G cluster_cell Cancer Cell Eupalinolide_O This compound ROS ROS Generation Eupalinolide_O->ROS Akt Akt ROS->Akt p38 p38 MAPK ROS->p38 p_Akt p-Akt (Inactive) Akt->p_Akt Inhibition Apoptosis Apoptosis p_Akt->Apoptosis p_p38 p-p38 (Active) p38->p_p38 Activation p_p38->Apoptosis

Caption: this compound-induced signaling pathway leading to apoptosis.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound and its derivatives.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, MDA-MB-453) and a normal cell line (e.g., MCF 10A)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for 24, 48, and 72 hours. A vehicle control (DMSO) should be included.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

Objective: To analyze the effect of this compound on the expression and phosphorylation of proteins in the Akt/p38 MAPK signaling pathway.

Materials:

  • Treated and untreated cell lysates

  • Protein assay reagent (e.g., BCA kit)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-p38, anti-p-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Protocol:

  • Lyse cells and determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescence detection system.

  • Use β-actin as a loading control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Treat cells with this compound for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within 1 hour.

  • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

G Start Cell Seeding Treatment Treatment with this compound Start->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Western_Blot Western Blot Treatment->Western_Blot Apoptosis_Assay Apoptosis Assay Treatment->Apoptosis_Assay Data_Analysis Data Analysis MTT_Assay->Data_Analysis Western_Blot->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: Experimental workflow for biological evaluation of this compound.

Conclusion

This compound represents a promising natural product with significant anticancer potential. The proposed total synthesis provides a framework for accessing this molecule and its derivatives for further medicinal chemistry exploration. The detailed biological protocols and quantitative data presented herein will serve as a valuable resource for researchers dedicated to advancing our understanding of this compound's therapeutic utility and mechanism of action. Further studies are warranted to fully elucidate its synthetic pathway and to explore its efficacy in preclinical and clinical settings.

References

Eupalinolide O: A Promising Agent for Triple-Negative Breast Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Eupalinolide O, a natural compound, has demonstrated significant potential in the targeted treatment of triple-negative breast cancer (TNBC), an aggressive subtype with limited therapeutic options.[1] This document provides detailed application notes and experimental protocols based on studies of this compound's effects on TNBC cell lines, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound has been shown to inhibit the viability and proliferation of human triple-negative breast cancer cells.[1] Its primary mechanism of action involves the induction of apoptosis through the modulation of reactive oxygen species (ROS) generation and the Akt/p38 MAPK signaling pathway.[1][2] Studies indicate that this compound treatment leads to a decrease in mitochondrial membrane potential, an increase in caspase-3 activity, and elevated ROS content in TNBC cells.[1]

Data Presentation

Cell Viability Inhibition by this compound

The cytotoxic effects of this compound on TNBC cell lines (MDA-MB-231 and MDA-MB-453) were assessed using the MTT assay. The half-maximal inhibitory concentration (IC50) values demonstrate a dose- and time-dependent reduction in cell viability.

Cell LineTimepointIC50 (µM)
MDA-MB-23124 h10.34
48 h5.85
72 h3.57
MDA-MB-45324 h11.47
48 h7.06
72 h3.03

Table 1: IC50 values of this compound on TNBC cell lines.

Inhibition of Colony Formation

This compound significantly suppresses the colony-forming ability of TNBC cells in a concentration-dependent manner, as determined by the clonogenic assay.

Cell LineThis compound (µM)Colony Number (Mean ± SD)
MDA-MB-2310 (Control)Not specified
176.00 ± 7.00
568.00 ± 6.08
1059.67 ± 6.11
2031.33 ± 3.21
MDA-MB-4530 (Control)Not specified
178.33 ± 8.08
571.67 ± 6.66
1061.67 ± 5.13
2053.00 ± 4.36

Table 2: Effect of this compound on colony formation of TNBC cells.

Signaling Pathway

The proposed signaling pathway for this compound-induced apoptosis in TNBC cells is depicted below. This compound treatment increases intracellular ROS levels, which in turn inhibits the pro-survival Akt pathway and activates the pro-apoptotic p38 MAPK pathway, ultimately leading to apoptosis.

Eupalinolide_O_Signaling_Pathway cluster_cell TNBC Cell EO This compound ROS ↑ ROS Generation EO->ROS pAkt ↓ p-Akt (inhibition) ROS->pAkt inhibits pp38 ↑ p-p38 (activation) ROS->pp38 activates Akt Akt Pathway Apoptosis Apoptosis pAkt->Apoptosis p38 p38 MAPK Pathway pp38->Apoptosis

This compound induced apoptosis signaling pathway in TNBC cells.

Experimental Workflow

A typical workflow for investigating the effects of this compound on TNBC cell lines is outlined below. This workflow encompasses initial cytotoxicity screening followed by more detailed mechanistic studies.

Experimental_Workflow cluster_workflow Experimental Workflow cluster_assays In Vitro Assays start Start: Culture TNBC Cells (MDA-MB-231, MDA-MB-453) treatment Treat with this compound (various concentrations and timepoints) start->treatment mtt MTT Assay (Cell Viability) treatment->mtt clonogenic Clonogenic Assay (Proliferation) treatment->clonogenic flow_apoptosis Flow Cytometry (Apoptosis - Annexin V/PI) treatment->flow_apoptosis mmp Mitochondrial Membrane Potential (JC-1 Assay) treatment->mmp caspase Caspase-3 Activity Assay treatment->caspase ros ROS Generation Assay (DCFH-DA) treatment->ros western Western Blot (Akt, p38 MAPK proteins) treatment->western data_analysis Data Analysis and Interpretation mtt->data_analysis clonogenic->data_analysis flow_apoptosis->data_analysis mmp->data_analysis caspase->data_analysis ros->data_analysis western->data_analysis

Workflow for studying this compound in TNBC cell lines.

Experimental Protocols

Cell Culture

Human triple-negative breast cancer cell lines, MDA-MB-231 and MDA-MB-453, and the normal breast epithelial cell line MCF-10A can be obtained from ATCC.

  • MDA-MB-231 and MDA-MB-453 cells: Culture in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • MCF-10A cells: Culture in DMEM/F12 supplemented with 5% horse serum, 20 ng/mL EGF, 0.5 µg/mL hydrocortisone, 100 ng/mL cholera toxin, 10 µg/mL insulin, and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain all cells in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Seed cells (2 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 1-20 µM) for different time points (e.g., 24, 48, 72 hours).

  • After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Clonogenic Assay (Colony Formation Assay)

This assay assesses the ability of single cells to proliferate and form colonies.

  • Seed 500 cells per well in 6-well plates.

  • The following day, treat the cells with different concentrations of this compound (e.g., 0-20 µM).

  • Replace the medium with fresh medium containing the respective treatments every 3 days.

  • After 14 days of incubation, wash the cells with PBS, fix with 4% paraformaldehyde, and stain with 0.1% crystal violet.

  • Count the number of colonies containing more than 50 cells.

Apoptosis Detection (Flow Cytometry with Annexin V-FITC/PI Staining)

This method quantifies the percentage of apoptotic and necrotic cells.

  • Seed cells in 6-well plates and treat with this compound (e.g., 5 and 10 µM) for 48 hours.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Mitochondrial Membrane Potential (MMP) Detection (JC-1 Assay)

This assay uses the JC-1 dye to detect changes in mitochondrial membrane potential, a hallmark of apoptosis.

  • Treat cells with this compound as described for the apoptosis assay.

  • After treatment, incubate the cells with JC-1 staining solution (at a final concentration of 2 µM) for 15-30 minutes at 37°C.

  • Wash the cells with PBS.

  • Analyze the fluorescence by flow cytometry. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Measurement of Intracellular Caspase-3 Activity

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

  • Treat cells with this compound.

  • Lyse the cells and collect the supernatant.

  • Use a commercially available caspase-3 activity assay kit according to the manufacturer's instructions.

  • The assay is typically based on the cleavage of a specific substrate by active caspase-3, which releases a fluorescent or colorimetric molecule.

  • Measure the signal using a fluorometer or spectrophotometer.

Reactive Oxygen Species (ROS) Assay (DCFH-DA Staining)

This assay measures the intracellular levels of ROS.

  • Treat cells with this compound.

  • Incubate the cells with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) working solution (typically 10 µM) for 30 minutes at 37°C.

  • Wash the cells with PBS.

  • Measure the fluorescence intensity using a fluorescence microscope or flow cytometer. An increase in fluorescence indicates an increase in ROS levels.

Western Blotting

This technique is used to detect and quantify specific proteins involved in the signaling pathway.

  • Treat cells with this compound and lyse them to extract total protein.

  • Determine the protein concentration using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against Akt, p-Akt, p38, p-p38, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

References

Application Notes and Protocols for Eupalinolide O in Anti-inflammatory Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide O is a sesquiterpene lactone isolated from the plant Eupatorium lindleyanum DC.[1][2][3]. While research has predominantly focused on its anti-cancer properties, the family of sesquiterpene lactones is well-documented for its potent anti-inflammatory activities[4][5]. Compounds structurally related to this compound, such as Eupalinolide B, have demonstrated significant anti-inflammatory effects, including the inhibition of key pro-inflammatory mediators. This document provides detailed application notes and protocols for investigating the anti-inflammatory potential of this compound, based on established assays and the known mechanisms of related compounds.

Data Presentation: Anti-inflammatory Activity of Related Eupalinolides

While specific quantitative data for this compound's anti-inflammatory activity is not yet extensively available in the public domain, the following table summarizes the known effects of other sesquiterpenoids isolated from Eupatorium lindleyanum. This data provides a strong rationale for investigating this compound for similar properties.

CompoundCell LineInflammatory StimulusKey FindingsReference
Eupalinolide A, B, L, M--Suppressed the secretion of TNF-α and IL-6 from inflammatory cells.
Eupalinolide BRheumatoid Arthritis Fibroblast-like Synoviocytes (RA-FLS) & Adjuvant-Induced Arthritis (AIA) rats-Reduced serum levels of TNF-α and IL-1β in AIA rats.
Flavonoids from E. lindleyanumMurine modelLipopolysaccharide (LPS)Decreased levels of TNF-α, IL-6, and IL-1β.

Experimental Protocols

The following protocols describe standard in vitro assays to characterize the anti-inflammatory effects of this compound. The murine macrophage cell line RAW 264.7 is a commonly used and appropriate model for these studies.

Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Objective: To assess the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • This compound

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

    • Include a vehicle control (DMSO) and a positive control (a known iNOS inhibitor).

  • Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (cells with media alone) and an LPS-only group should be included.

  • Nitrite (B80452) Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution (Part II of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is proportional to the NO production. Calculate the percentage of inhibition of NO production by this compound compared to the LPS-only group.

Protocol 2: Measurement of Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β)

Objective: To quantify the effect of this compound on the secretion of key pro-inflammatory cytokines.

Materials:

  • This compound

  • RAW 264.7 cells and culture reagents

  • LPS

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.

  • Treatment and Stimulation:

    • Pre-treat the cells with desired concentrations of this compound for 1 hour.

    • Stimulate with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Centrifuge the plate to pellet any detached cells and collect the supernatant. Store at -80°C until analysis.

  • ELISA: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve for each cytokine. Determine the concentration of each cytokine in the samples and calculate the percentage of inhibition by this compound.

Protocol 3: Western Blot Analysis of iNOS and COX-2 Expression

Objective: To determine if this compound inhibits the protein expression of the pro-inflammatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Materials:

  • This compound

  • RAW 264.7 cells and culture reagents

  • LPS

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Treat with this compound and/or LPS as described in the previous protocols.

  • Protein Extraction: After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Perform densitometric analysis of the bands and normalize the expression of iNOS and COX-2 to the loading control.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment & Stimulation cluster_assays Anti-inflammatory Assays cluster_analysis Data Analysis start Seed RAW 264.7 cells in multi-well plates incubation Incubate overnight for adherence start->incubation pretreatment Pre-treat with this compound (various concentrations) incubation->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation no_assay Nitric Oxide (NO) Assay (Griess Reagent) stimulation->no_assay cytokine_assay Cytokine Measurement (ELISA for TNF-α, IL-6, IL-1β) stimulation->cytokine_assay western_blot Protein Expression Analysis (Western Blot for iNOS, COX-2) stimulation->western_blot data_analysis Quantify inhibition of inflammatory markers no_assay->data_analysis cytokine_assay->data_analysis western_blot->data_analysis

Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway lps LPS tlr4 TLR4 lps->tlr4 mapk MAPKs (p38, JNK, ERK) tlr4->mapk ikk IKK Complex tlr4->ikk eupalinolide_o This compound eupalinolide_o->mapk Inhibition eupalinolide_o->ikk Inhibition nfkb NF-κB (p65/p50) eupalinolide_o->nfkb Inhibition of nuclear translocation ap1 AP-1 mapk->ap1 nucleus Nucleus ap1->nucleus ikb IκBα ikk->ikb phosphorylates ikb->nfkb releases nfkb->nucleus inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) nucleus->inflammatory_genes Transcription

Caption: Putative anti-inflammatory signaling pathways modulated by this compound.

Discussion of Potential Mechanisms

This compound, as a sesquiterpene lactone, is likely to exert its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. The most probable targets are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

  • NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, IL-6, and IL-1β. Sesquiterpene lactones are known to inhibit this pathway, often by alkylating and inactivating components of the IKK complex or by directly preventing the nuclear translocation of NF-κB.

  • MAPK Pathway: The MAPK family, including p38, JNK, and ERK, is another critical signaling cascade in inflammation. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors such as Activator Protein-1 (AP-1), which also plays a role in the expression of inflammatory genes. This compound may inhibit the phosphorylation and activation of one or more of these MAPKs.

Conclusion

While direct experimental evidence for the anti-inflammatory properties of this compound is still emerging, its chemical nature as a sesquiterpene lactone and the known activities of its structural analogs strongly suggest its potential as an anti-inflammatory agent. The protocols and mechanistic insights provided here offer a robust framework for researchers to systematically investigate and characterize the anti-inflammatory effects of this compound. Such studies will be crucial in elucidating its therapeutic potential for inflammation-related diseases.

References

Eupalinolide O: A Molecular Probe for Interrogating Cell Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide O, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has emerged as a valuable molecular probe for dissecting complex cell signaling networks. Its potent cytotoxic and pro-apoptotic activities in various cancer cell lines make it a compelling tool for investigating cellular responses to stress and identifying potential therapeutic targets. This document provides detailed application notes and experimental protocols for utilizing this compound to probe signaling pathways, focusing on its effects on apoptosis, cell cycle progression, and the Akt/p38 MAPK cascade.

Key Applications

  • Induction of Apoptosis: this compound serves as a robust inducer of programmed cell death, facilitating studies on the intrinsic and extrinsic apoptotic pathways.

  • Cell Cycle Analysis: It can be employed to arrest cells at specific phases of the cell cycle, enabling the investigation of checkpoint controls and the machinery regulating cell division.

  • Modulation of Kinase Signaling: this compound is a valuable tool for studying the Akt and p38 MAPK signaling pathways, which are central to cell survival, proliferation, and stress responses.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of this compound across different cancer cell lines, as indicated by IC50 values. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1]

Cell LineCancer TypeIncubation TimeIC50 (µM)Reference
MDA-MB-231Triple-Negative Breast Cancer24 h10.34[2]
48 h5.85[2]
72 h3.57[2]
MDA-MB-453Triple-Negative Breast Cancer24 h11.47[2]
48 h7.06
72 h3.03
MDA-MB-468Breast CancerNot SpecifiedNot Specified

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key signaling pathways involved in cell fate decisions. The primary pathways affected are the Akt survival pathway and the p38 MAPK stress-activated pathway.

EupalinolideO_Signaling EO This compound ROS ↑ Reactive Oxygen Species (ROS) EO->ROS G2M G2/M Arrest EO->G2M Akt Akt (Survival Pathway) ROS->Akt Inhibits p38 p38 MAPK (Stress Pathway) ROS->p38 Activates pAkt p-Akt (Inactive) Akt->pAkt Apoptosis Apoptosis pAkt->Apoptosis Inhibits pp38 p-p38 (Active) p38->pp38 Caspases Caspase Activation pp38->Caspases Caspases->Apoptosis CyclinB1 ↓ Cyclin B1 G2M->CyclinB1 Cdc2 ↓ cdc2 G2M->Cdc2

Caption: this compound signaling cascade.

Experimental Protocols

The following protocols are generalized methodologies based on cited research. For specific applications, it is crucial to consult the original research articles and optimize conditions for your experimental system.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Workflow:

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with This compound A->B C 3. Incubate (24-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4h) D->E F 6. Add Solubilization Solution E->F G 7. Read Absorbance (570 nm) F->G

Caption: MTT assay experimental workflow.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO).

  • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Apoptosis_Workflow A 1. Treat Cells with This compound B 2. Harvest Cells (Adherent & Floating) A->B C 3. Wash with cold PBS B->C D 4. Resuspend in Annexin V Binding Buffer C->D E 5. Stain with Annexin V-FITC & PI D->E F 6. Incubate (15 min, dark) E->F G 7. Analyze by Flow Cytometry F->G

Caption: Apoptosis assay workflow.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Cold PBS

  • Flow cytometer

Procedure:

  • Seed cells and treat with desired concentrations of this compound for the appropriate time.

  • Harvest both floating and adherent cells. Centrifuge and wash the cell pellet with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium (B1200493) Iodide (PI) to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Workflow:

CellCycle_Workflow A 1. Treat Cells with This compound B 2. Harvest & Wash with PBS A->B C 3. Fix in cold 70% Ethanol (B145695) B->C D 4. Incubate (-20°C) C->D E 5. Wash & Resuspend in PBS D->E F 6. Stain with PI & RNase A E->F G 7. Analyze by Flow Cytometry F->G

Caption: Cell cycle analysis workflow.

Materials:

  • Cells treated with this compound

  • Cold PBS

  • Cold 70% Ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound as required.

  • Harvest and wash the cells with cold PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Protocol 4: Western Blotting for Signaling Pathway Analysis

This protocol is for detecting changes in the expression and phosphorylation status of proteins in the Akt and p38 MAPK pathways following treatment with this compound.

Workflow:

WB_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Detection A 1. Treat Cells with This compound B 2. Lyse Cells & Quantify Protein A->B C 3. SDS-PAGE B->C D 4. Transfer to PVDF Membrane C->D E 5. Block Membrane D->E F 6. Incubate with Primary Antibody E->F G 7. Incubate with Secondary Antibody F->G H 8. Add ECL Substrate G->H I 9. Image & Analyze H->I

Caption: Western blotting workflow.

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-p38, anti-phospho-p38, anti-caspase-3, anti-cyclin B1, anti-cdc2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with this compound, then lyse them in RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

Conclusion

This compound is a versatile and potent molecular probe for investigating fundamental cellular processes. The protocols and data presented here provide a framework for researchers to utilize this compound to explore cell signaling pathways, identify novel therapeutic targets, and advance our understanding of cellular responses to chemical stimuli. As with any experimental tool, careful optimization and appropriate controls are essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Eupalinolide O in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eupalinolide O, a sesquiterpene lactone extracted from Eupatorium lindleyanum, has demonstrated significant anticancer properties in preclinical studies.[1][2] Notably, it has been shown to induce apoptosis and inhibit tumor growth in triple-negative breast cancer (TNBC) models by modulating reactive oxygen species (ROS) generation and the Akt/p38 MAPK signaling pathway.[2] These application notes provide a comprehensive guide to designing and executing in vivo experimental studies to evaluate the efficacy of this compound in mouse models, based on currently available data.

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Triple-Negative Breast Cancer Xenograft Model
Cell LineMouse StrainTreatmentDosageAdministration RouteDurationOutcomeReference
MDA-MB-231Female BALB/c nudeThis compoundHigh doseIntraperitoneal injection20 daysSignificantly reduced tumor volume and weight.[2][2]
MDA-MB-453Female BALB/c nudeThis compoundHigh doseIntraperitoneal injection20 daysSignificantly reduced tumor volume and weight.
MDA-MB-453Female BALB/c nudeThis compoundLow doseIntraperitoneal injection20 daysSignificantly reduced tumor volume and weight.

Note: The specific high and low dosages were not explicitly quantified in the provided search results.

Table 2: Effects of Related Eupalinolides in Mouse Xenograft Models
CompoundCancer ModelMouse StrainTreatment DosageKey FindingsReference
Eupalinolide ANon-small cell lung cancerNude mice25 mg/kgTumor weight and volume decreased by over 60%.
Eupalinolide BPancreatic cancerNude miceNot specifiedSignificantly slower tumor growth; reduced tumor volume and weight.
Eupalinolide JBreast cancer (metastasis model)BALB/c nu/nu female mice30 mg/kgSignificantly inhibited lung metastasis.

Experimental Protocols

Protocol 1: Triple-Negative Breast Cancer Xenograft Model

This protocol is based on the methodology described for evaluating this compound in TNBC xenografts.

1. Animal Model and Cell Culture:

  • Animal: 6-week-old female BALB/c nude mice (18-22 g).
  • Cell Lines: Human triple-negative breast cancer cell lines MDA-MB-231 and MDA-MB-453.
  • Cell Culture: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

2. Tumor Implantation:

  • Harvest cancer cells during the logarithmic growth phase.
  • Resuspend cells in a sterile phosphate-buffered saline (PBS) or serum-free medium.
  • Inject 5 x 10^6 cells in a volume of 0.1 mL subcutaneously into the mammary fat pad of each mouse.

3. Experimental Groups and Treatment:

  • Monitor mice until tumors are palpable or reach a specific volume (e.g., 100 mm³).
  • Randomly assign mice into the following groups (n=6 per group):
  • Vehicle Control (e.g., saline, DMSO solution)
  • This compound (Low Dose)
  • This compound (High Dose)
  • Positive Control (e.g., Adriamycin)
  • Administer this compound or vehicle via intraperitoneal injection daily for 20 days.

4. Efficacy Evaluation:

  • Measure tumor volume every 3 days using calipers and the formula: Volume = 0.5 × (length × width²).
  • Monitor the body weight of the mice to assess toxicity.
  • Utilize an in vivo bioluminescence imaging system to monitor the growth and distribution of fluorescently labeled tumor cells.

5. Endpoint Analysis:

  • At the end of the 20-day treatment period, euthanize the mice.
  • Excise tumors and record their final weight.
  • Fix a portion of the tumor tissue in 4% paraformaldehyde for Hematoxylin and Eosin (H&E) staining and immunohistochemistry (e.g., for Ki-67 and caspase-3).
  • Snap-freeze another portion of the tumor tissue for protein extraction (Western blotting for apoptosis and signaling pathway-related proteins) and ELISA (for ROS levels).

Protocol 2: General Acute Toxicity Study (Proposed)

As no specific toxicology data for this compound is available, this protocol is based on general guidelines for acute toxicity testing in mice.

1. Animal Model:

  • Use healthy, young adult mice of a single strain (e.g., C57BL/6 or BALB/c), with males and females tested separately.

2. Dose Administration:

  • Administer this compound in a single dose via the intended clinical route (e.g., intraperitoneal or oral gavage).
  • Use a limit test of 2000 mg/kg or a tiered dose-finding approach (e.g., 50, 100, 200, 500, 1000, 2000 mg/kg).

3. Observation:

  • Observe animals continuously for the first 4 hours after dosing, and then daily for 14 days.
  • Record any clinical signs of toxicity, including changes in skin, fur, eyes, behavior, and any signs of illness or distress.
  • Record body weights prior to dosing and at the end of the 14-day observation period.

4. Necropsy:

  • At day 14, euthanize all surviving animals.
  • Perform a gross necropsy on all animals (including any that died during the study) and examine major organs for any abnormalities.

Protocol 3: Pharmacokinetic Study (Proposed)

Limited pharmacokinetic data exists for this compound. A study on Eupalinolide A and B in rats provides a framework for how such a study could be designed.

1. Animal Model:

  • Use adult mice (e.g., CD-1 or similar strain) with cannulated jugular veins for serial blood sampling.

2. Drug Administration:

  • Administer a single dose of this compound via intravenous (IV) bolus and the desired experimental route (e.g., intraperitoneal or oral gavage) to different groups of animals.

3. Sample Collection:

  • Collect blood samples (e.g., 20-30 µL) at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.
  • Process blood to separate plasma and store at -80°C until analysis.

4. Sample Analysis:

  • Develop and validate a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in plasma.

5. Data Analysis:

  • Use pharmacokinetic software to calculate key parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
  • Calculate bioavailability for non-IV routes by comparing the AUC to that of the IV route.

Visualization

Eupalinolide_O_Signaling_Pathway cluster_cell Cancer Cell This compound This compound ROS ROS This compound->ROS Generation Akt Akt ROS->Akt Inhibits Phosphorylation p38 MAPK p38 MAPK ROS->p38 MAPK Promotes Phosphorylation p_Akt p-Akt (Inactive) Akt->p_Akt p_p38 MAPK p-p38 MAPK (Active) p38 MAPK->p_p38 MAPK Caspase-9 Caspase-9 p_p38 MAPK->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis in cancer cells.

in_vivo_experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Animal Acclimatization (BALB/c nude mice) C Tumor Implantation (Subcutaneous) A->C B Cancer Cell Culture (e.g., MDA-MB-231) B->C D Tumor Growth & Randomization C->D E Treatment Administration (20 days, IP injection) D->E F Monitoring (Tumor Volume, Body Weight) E->F G Euthanasia & Tumor Excision F->G H Tumor Weight Measurement G->H I Histology (H&E, IHC) G->I J Biochemical Assays (Western Blot, ELISA) G->J

Caption: General workflow for an in vivo xenograft efficacy study.

References

Application Note: Quantification of Eupalinolide O using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Eupalinolide O, a sesquiterpenoid lactone, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. To facilitate further research and development, robust and reliable analytical methods for the accurate quantification of this compound in various matrices are essential. This application note details a validated High-Performance Liquid Chromatography (HPLC) method suitable for the quantitative analysis of this compound, providing researchers, scientists, and drug development professionals with a comprehensive protocol for its determination. The described methodology is based on established analytical principles for similar sesquiterpenoid lactones, such as Eupalinolide A and B.[1]

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with an Ultraviolet (UV) detector for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase with a mobile phase gradient of acetonitrile (B52724) and water. The concentration of this compound is determined by comparing the peak area of the analyte in a sample to a calibration curve generated from reference standards of known concentrations.

Experimental Protocols

Sample Preparation

The following protocol outlines the extraction of this compound from plant material, a common source of this compound.

1.1. Materials and Reagents:

  • Dried and powdered plant material (e.g., from the Eupatorium genus)

  • 95% Ethanol (B145695) (HPLC grade)

  • Methanol (HPLC grade)[2]

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)[3]

  • 0.45 µm membrane filter

1.2. Extraction Procedure:

  • Macerate the dried and powdered plant material with 95% ethanol at room temperature.

  • Concentrate the ethanolic extract under reduced pressure to yield a crude residue.[3]

  • For analysis, dissolve a known amount of the crude extract in methanol.[4]

  • Sonicate the solution for 15 minutes to ensure complete dissolution.

  • Centrifuge the sample solution at 4000 rpm for 5 minutes.

  • Filter the supernatant through a 0.45 µm membrane filter prior to HPLC injection.

HPLC Instrumentation and Conditions

2.1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2.2. Chromatographic Conditions (General Method): A typical gradient method that can be optimized for this compound is as follows:

ParameterCondition
Mobile Phase A Water (HPLC Grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Program 0-10 min, 20-30% B; 10-25 min, 30-50% B; 25-30 min, 50-80% B
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 - 20 µL
Method Validation

To ensure the reliability and accuracy of the quantification, the HPLC method should be validated according to ICH guidelines, assessing the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Data Presentation

The following tables summarize example quantitative data for related Eupalinolides, which can serve as a benchmark for this compound analysis.

Table 1: Example Linearity Data for Eupalinolide Quantification

Concentration (µg/mL)Peak Area (arbitrary units)
115,000
575,000
10150,000
25375,000
50750,000
1001,500,000
Correlation Coefficient (r²) > 0.999

Table 2: Example Method Validation Parameters for Eupalinolide Quantification

ParameterResult
Linearity (r²) > 0.999
LOD 0.1 µg/mL
LOQ 0.5 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD%) < 2.0%
Specificity No interference from blank matrix

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Dried Plant Material extraction Ethanol Extraction plant_material->extraction concentration Concentration extraction->concentration dissolution Dissolution in Methanol concentration->dissolution filtration Filtration (0.45 µm) dissolution->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Column Separation hplc_injection->separation detection UV Detection (254 nm) separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve quantification Quantification calibration_curve->quantification validation_parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ

References

Application Notes and Protocols for Eupalinolide O Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the treatment of various cancer cell lines with Eupalinolide O, a sesquiterpene lactone with demonstrated anticancer properties. The following sections detail the effective dosages, experimental protocols, and the molecular pathways influenced by this compound treatment, based on published research.

Data Presentation: this compound Efficacy

This compound has been shown to inhibit the proliferation of several human breast cancer cell lines in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineTime PointIC50 (µM)Citation
MDA-MB-231 24 h10.34[1]
48 h5.85[1]
72 h3.57[1]
MDA-MB-453 24 h11.47[1]
48 h7.06[1]
72 h3.03

Experimental Protocols

This section provides detailed protocols for the cultivation of relevant cell lines and the execution of key assays to evaluate the effects of this compound.

Cell Culture

a) MDA-MB-231 Cell Line:

  • Culture Medium: Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are to be cultured at 37°C in a humidified atmosphere of 100% air (without CO2).

  • Subculturing: When cells reach 70-80% confluency, rinse with DPBS and detach using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize with complete growth medium, centrifuge, and resuspend in fresh medium for plating. Subculture at a ratio of 1:2 to 1:4.

b) MDA-MB-453 Cell Line:

  • Culture Medium: Leibovitz's L-15 Medium supplemented with 10% to 20% FBS.

  • Culture Conditions: Maintain at 37°C without CO2.

  • Subculturing: Split confluent cultures at a 1:2 to 1:6 ratio using Trypsin-EDTA. Cells may require several days to re-adhere.

c) MDA-MB-468 Cell Line:

  • Culture Medium: DMEM or Leibovitz's L-15 Medium with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C with 5% CO2 for DMEM or without CO2 for L-15 medium.

  • Subculturing: Passage cells at a 1:2 to 1:4 ratio when they are 80-90% confluent.

This compound Stock Solution Preparation
  • Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • For cell treatment, dilute the stock solution in the appropriate cell culture medium to the desired final concentration.

  • Important: The final concentration of DMSO in the cell culture medium should be less than 0.5% (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) and a vehicle control (DMSO) for the desired time periods (e.g., 24, 48, 72 hours).

  • After the incubation period, add 10-28 µL of MTT solution (final concentration of 0.5 mg/mL) to each well.

  • Incubate the plate for 1.5 to 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

  • Carefully remove the MTT solution.

  • Add 100-150 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified duration.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold 1X PBS.

  • Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and a low concentration of Propidium Iodide (PI).

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin-binding buffer to each tube.

  • Analyze the samples by flow cytometry as soon as possible.

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Culture and treat cells with this compound as required for the experiment.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing.

  • Incubate the cells on ice for at least 30 minutes for fixation.

  • Wash the cells twice with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining buffer containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to degrade RNA.

  • Incubate at room temperature for 5-10 minutes or overnight at 4°C.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess changes in their expression or phosphorylation status.

  • After treatment with this compound, lyse the cells in RIPA buffer to extract total protein.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt, phospho-p38, cleaved caspase-3, etc.) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Triple-Negative Breast Cancer Cells

This compound has been shown to induce apoptosis in triple-negative breast cancer cells through the modulation of Reactive Oxygen Species (ROS) generation and the Akt/p38 MAPK signaling pathway.

Caption: this compound induces apoptosis via ROS and Akt/p38 MAPK pathways.

General Experimental Workflow for this compound Treatment

The following diagram outlines a typical workflow for investigating the effects of this compound on cancer cell lines.

Eupalinolide_O_Workflow start Start: Cell Culture (e.g., MDA-MB-231) treatment This compound Treatment (Varying Concentrations & Durations) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western Protein Analysis (Western Blot) treatment->western end End: Data Analysis & Interpretation viability->end apoptosis->end cell_cycle->end western->end

Caption: Workflow for this compound cell-based assays.

References

Application Notes and Protocols: Eupalinolide O for Western Blot Analysis of the Akt/p38 MAPK Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide O, a natural sesquiterpene lactone, has demonstrated potential as an anti-cancer agent. Its mechanism of action involves the induction of apoptosis in cancer cells through the modulation of key signaling pathways.[1][2] This document provides detailed application notes and a comprehensive protocol for utilizing Western blot analysis to investigate the effects of this compound on the Akt and p38 mitogen-activated protein kinase (MAPK) signaling pathways. The Akt pathway is a critical regulator of cell survival and proliferation, while the p38 MAPK pathway is primarily involved in cellular responses to stress, often leading to apoptosis.[1][3][4] Studies have shown that this compound can inhibit the phosphorylation of Akt while promoting the phosphorylation of p38, thereby shifting the cellular balance towards apoptosis.

Data Presentation

The following table summarizes the expected quantitative results from a Western blot experiment analyzing the effect of this compound on Akt and p38 phosphorylation in a relevant cancer cell line. The data is presented as a normalized intensity ratio of the phosphorylated protein to the total protein, with the vehicle-treated control set to 1.0.

Treatment Concentration of this compoundNormalized p-Akt/Total Akt RatioNormalized p-p38/Total p38 Ratio
Vehicle Control (0 µM)1.001.00
Low Concentration (e.g., 5 µM)0.651.50
High Concentration (e.g., 10 µM)0.302.25

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the Akt/p38 MAPK signaling pathway in the context of this compound's action and the general workflow for the Western blot analysis.

Akt_p38_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Leads to Phosphorylation pAkt p-Akt (Active) Akt->pAkt Apoptosis_Inhibition Inhibition of Apoptosis pAkt->Apoptosis_Inhibition Promotes MKK3_6 MKK3/6 p38 p38 MAPK MKK3_6->p38 Phosphorylates pp38 p-p38 MAPK (Active) p38->pp38 Apoptosis_Promotion Promotion of Apoptosis pp38->Apoptosis_Promotion Promotes Eupalinolide_O This compound Eupalinolide_O->pAkt Inhibits Eupalinolide_O->pp38 Promotes

Caption: this compound's modulation of the Akt/p38 MAPK signaling pathways.

Western_Blot_Workflow start Start cell_culture Cell Culture and This compound Treatment start->cell_culture cell_lysis Cell Lysis and Protein Extraction cell_culture->cell_lysis quantification Protein Quantification (BCA Assay) cell_lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking with 5% BSA transfer->blocking primary_ab Primary Antibody Incubation (p-Akt, Akt, p-p38, p38) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis and Normalization detection->analysis end End analysis->end

References

Application Notes and Protocols for Eupalinolide O in High-Throughput Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Eupalinolide O is a sesquiterpenoid lactone isolated from Eupatorium lindleyanum DC.[1][2] This class of natural products has garnered significant interest in drug discovery due to its diverse pharmacological activities, including potent anticancer and anti-inflammatory properties.[3][4] this compound, in particular, has demonstrated significant cytotoxic effects against various cancer cell lines, primarily by inducing apoptosis and cell cycle arrest.[1] Its mechanism of action involves the modulation of key signaling pathways, such as the Akt/p38 MAPK pathway, and the generation of reactive oxygen species (ROS). These characteristics make this compound a compelling candidate for inclusion in high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.

These application notes provide a comprehensive overview of the biological activities of this compound and detailed protocols for its evaluation in a high-throughput screening setting.

Quantitative Data Summary

The cytotoxic and anti-proliferative effects of this compound have been quantified across various cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values and effects on colony formation.

Table 1: IC50 Values of this compound on Triple-Negative Breast Cancer (TNBC) Cells

Cell Line24h (μM)48h (μM)72h (μM)
MDA-MB-23110.345.853.57
MDA-MB-45311.477.063.03

Table 2: Effect of this compound on Colony Formation of TNBC Cells

Cell LineConcentration (μM)Colony Number (Mean ± SD)
MDA-MB-2310Not specified
176.00 ± 7.00
568.00 ± 6.08
1059.67 ± 6.11
2031.33 ± 3.21
MDA-MB-4530Not specified
178.33 ± 8.08
571.67 ± 6.66
1061.67 ± 5.13
2053.00 ± 4.36

Signaling Pathways and Mechanism of Action

This compound exerts its anticancer effects by modulating multiple cellular signaling pathways, leading to apoptosis and cell cycle arrest.

Apoptosis Induction via ROS and Akt/p38 MAPK Pathway

This compound has been shown to induce apoptosis in triple-negative breast cancer cells by increasing the generation of reactive oxygen species (ROS). This is accompanied by a decrease in the mitochondrial membrane potential and an increase in the activity of caspase-3. Furthermore, this compound treatment leads to the downregulation of Akt phosphorylation and the upregulation of p38 MAPK phosphorylation, suggesting that the pro-apoptotic effects are mediated through the modulation of the Akt/p38 MAPK signaling pathway.

Eupalinolide_O_Apoptosis_Pathway This compound This compound ROS ROS Generation This compound->ROS Akt Akt Phosphorylation (Decreased) This compound->Akt p38 p38 MAPK Phosphorylation (Increased) This compound->p38 MMP Mitochondrial Membrane Potential (Decreased) ROS->MMP Caspase3 Caspase-3 Activity (Increased) MMP->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Akt->Apoptosis p38->Apoptosis

This compound-induced apoptosis pathway.
Cell Cycle Arrest

In addition to inducing apoptosis, this compound can cause cell cycle arrest at the G2/M phase. This is associated with a significant decrease in the expression of key cell cycle-related proteins, including cyclin B1 and cdc2.

Eupalinolide_O_Cell_Cycle_Arrest This compound This compound CyclinB1 Cyclin B1 Expression (Decreased) This compound->CyclinB1 Cdc2 cdc2 Expression (Decreased) This compound->Cdc2 G2M G2/M Phase Arrest CyclinB1->G2M Cdc2->G2M

This compound-induced cell cycle arrest.

Experimental Protocols for High-Throughput Screening

The following protocols are designed for the evaluation of this compound and other small molecules in a high-throughput screening format.

Protocol 1: High-Throughput Cell Viability Assay (MTT-based)

This protocol is adapted for HTS to assess the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, MDA-MB-453)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well or 384-well clear-bottom cell culture plates

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring absorbance at 570 nm

Workflow Diagram:

HTS_Cell_Viability_Workflow A 1. Seed Cells (e.g., 2x10^3 cells/well in 96-well plate) B 2. Incubate Overnight (37°C, 5% CO2) A->B C 3. Add this compound (serial dilutions) B->C D 4. Incubate for 24, 48, or 72h C->D E 5. Add MTT Solution (10 µL/well) D->E F 6. Incubate for 4h E->F G 7. Add DMSO (100 µL/well) F->G H 8. Read Absorbance at 570 nm G->H

Workflow for HTS cell viability assay.

Procedure:

  • Cell Seeding: Seed cells into 96-well or 384-well plates at a predetermined optimal density (e.g., 2 x 10³ cells/well for a 96-well plate) in complete culture medium.

  • Incubation: Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium from a concentrated stock solution in DMSO. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1% to avoid solvent toxicity. Add the diluted compound or vehicle control (medium with DMSO) to the respective wells.

  • Treatment Incubation: Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the cell viability against the log concentration of this compound to determine the IC50 value using non-linear regression analysis.

Protocol 2: High-Throughput NF-κB Reporter Assay

This protocol can be used to screen for the inhibitory effects of this compound on the NF-κB signaling pathway, a key pathway in inflammation.

Materials:

  • A stable cell line expressing an NF-κB-driven luciferase reporter (e.g., HEK293-NF-κB-luc)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • NF-κB agonist (e.g., TNF-α or LPS)

  • Luciferase assay reagent

  • 96-well or 384-well white, clear-bottom cell culture plates

  • Luminometer

Workflow Diagram:

HTS_NFkB_Workflow A 1. Seed Reporter Cells (e.g., 2x10^4 cells/well) B 2. Incubate Overnight A->B C 3. Pre-treat with this compound (1-2 hours) B->C D 4. Stimulate with NF-κB Agonist (e.g., TNF-α, 6-8 hours) C->D E 5. Lyse Cells and Add Luciferase Reagent D->E F 6. Measure Luminescence E->F

Workflow for HTS NF-κB reporter assay.

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cell line into 96-well or 384-well white, clear-bottom plates at an appropriate density (e.g., 2 x 10⁴ cells/well).

  • Incubation: Incubate the plates overnight at 37°C with 5% CO2.

  • Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate NF-κB agonist (e.g., 10 ng/mL TNF-α) for 6-8 hours.

  • Lysis and Luciferase Reaction: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected reporter). Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the agonist-stimulated control.

Conclusion

This compound is a promising natural product with potent anticancer activity, making it a valuable candidate for high-throughput drug discovery screening. The provided protocols and data offer a framework for researchers to further investigate the therapeutic potential of this compound and similar compounds. The detailed methodologies for cell viability and NF-κB reporter assays are readily adaptable to HTS platforms, facilitating the rapid identification and characterization of novel bioactive molecules. Further studies are warranted to explore the full therapeutic potential of this compound in various disease models.

References

Troubleshooting & Optimization

Improving Eupalinolide O stability for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Eupalinolide O for long-term experiments. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a sesquiterpene lactone, a class of naturally occurring compounds often isolated from plants of the Asteraceae family. It has demonstrated significant anticancer properties. In human triple-negative breast cancer cells, this compound has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest at the G2/M phase.[1][2] These effects are mediated through the modulation of reactive oxygen species (ROS) generation and the Akt/p38 MAPK signaling pathway.[2][3]

Q2: I am observing inconsistent results in my long-term experiments with this compound. Could this be a stability issue?

Yes, inconsistent results, such as a decrease in expected biological activity over time, are often indicative of compound instability. Sesquiterpene lactones can be susceptible to degradation under typical experimental conditions, including in aqueous solutions and cell culture media. Factors such as pH, temperature, and light exposure can influence the stability of this compound.

Q3: What are the best practices for preparing and storing this compound stock solutions?

To ensure the stability of your this compound stock solution, it is recommended to:

  • Use a suitable solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating high-concentration stock solutions of this compound.[4]

  • Store at low temperatures: Stock solutions should be stored at -20°C or -80°C for long-term stability.

  • Aliquot: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to prepare small, single-use aliquots of the stock solution.

  • Protect from light: Store stock solutions in light-resistant containers or wrapped in foil to prevent photodegradation.

Q4: How can I determine the stability of this compound in my specific experimental setup?

To assess the stability of this compound under your experimental conditions, you can perform a stability study. This typically involves incubating the compound in your chosen solvent, buffer, or cell culture medium over a time course (e.g., 0, 2, 4, 8, 24, 48 hours) under standard experimental conditions (e.g., 37°C, 5% CO2). At each time point, a sample is taken and analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining amount of intact this compound.

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating potential issues with this compound stability during your experiments.

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected biological activity in cell-based assays. Degradation of this compound in the cell culture medium.Prepare fresh working solutions of this compound in pre-warmed cell culture medium immediately before adding to the cells. Minimize the exposure of the compound to light and elevated temperatures. Consider performing a time-course experiment to determine the rate of degradation in your specific medium.
Precipitation observed when adding this compound stock solution to aqueous buffers or media. Poor solubility or "solvent shock" due to the high concentration of organic solvent in the stock solution.Prepare an intermediate dilution of the stock solution in a solvent that is miscible with your aqueous buffer or medium. Alternatively, gently warm the solution and use sonication to aid dissolution. Ensure the final concentration of the organic solvent (e.g., DMSO) in your experiment is low and non-toxic to your cells.
Loss of compound activity after storing working solutions at 4°C. This compound may not be stable for extended periods at 4°C in aqueous solutions.Prepare fresh working solutions for each experiment. If short-term storage is necessary, perform a stability test to determine the acceptable storage duration at 4°C.

Experimental Protocols

Protocol for Assessing the Stability of this compound

Objective: To determine the stability of this compound in a specific liquid matrix (e.g., solvent, buffer, cell culture medium) over time under defined conditions (e.g., temperature, pH, light exposure).

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO)

  • Experimental liquid matrix (e.g., phosphate-buffered saline (PBS), cell culture medium)

  • Incubator or water bath set to the desired temperature

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) and column (e.g., C18)

  • Autosampler vials

  • Pipettes and sterile tubes

Methodology:

  • Prepare a Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a known high concentration (e.g., 10 mM).

  • Prepare the Test Solution: Dilute the stock solution into the experimental liquid matrix to the final working concentration used in your experiments (e.g., 10 µM). Prepare a sufficient volume to allow for sampling at all time points.

  • Incubation: Incubate the test solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator). If assessing photostability, prepare a parallel sample wrapped in aluminum foil as a dark control.

  • Sample Collection: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot of the test solution. The 0-hour time point represents 100% of the initial concentration.

  • Sample Storage: Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.

  • HPLC Analysis:

    • Thaw the samples and transfer them to autosampler vials.

    • Analyze the samples using a validated HPLC method to determine the concentration of this compound. The method should be able to separate the parent compound from any potential degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.

    • Plot the percentage of remaining this compound against time to visualize the degradation profile.

Data Presentation

The quantitative data obtained from the stability study can be summarized in a table similar to the one below. This allows for a clear comparison of this compound stability under different conditions.

Condition Time (hours) Concentration (µM) % Remaining
Cell Culture Medium A at 37°C 010.0100
29.595
48.888
87.575
244.242
481.515
PBS pH 7.4 at 25°C 010.0100
29.999
49.797
89.494
248.585
487.878

Visualizations

Signaling Pathways of this compound

EupalinolideO_Signaling EO This compound ROS ROS Generation EO->ROS CellCycleArrest G2/M Cell Cycle Arrest EO->CellCycleArrest Akt Akt ROS->Akt p38_MAPK p38 MAPK ROS->p38_MAPK Apoptosis Apoptosis Akt->Apoptosis p38_MAPK->Apoptosis

Caption: Signaling pathway of this compound leading to apoptosis and cell cycle arrest.

Experimental Workflow for Stability Assessment

Stability_Workflow PrepStock Prepare this compound Stock Solution (DMSO) PrepTest Prepare Test Solution (in experimental matrix) PrepStock->PrepTest Incubate Incubate under Experimental Conditions PrepTest->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Store Store Samples at -80°C Sample->Store Analyze HPLC Analysis Store->Analyze Data Data Analysis (% Remaining vs. Time) Analyze->Data

Caption: General workflow for assessing the stability of this compound.

References

Troubleshooting Eupalinolide O cytotoxicity and apoptosis assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with Eupalinolide O, focusing on cytotoxicity and apoptosis assays.

Mechanism of Action: An Overview

This compound, a sesquiterpene lactone, demonstrates significant anti-cancer activity, primarily by inducing apoptosis in cancer cells.[1] Its mechanism involves the generation of Reactive Oxygen Species (ROS), which in turn modulates critical signaling pathways.[2][3] Key effects include the inhibition of the pro-survival Akt pathway and the activation of the p38 MAPK pathway, leading to the activation of caspases and subsequent programmed cell death.[2][4] Additionally, this compound has been shown to cause cell cycle arrest at the G2/M phase.

Eupalinolide_O_Pathway EO This compound ROS ↑ Reactive Oxygen Species (ROS) EO->ROS ROS->Inhibition ROS->Activation Akt Akt Pathway (Pro-Survival) Caspase Caspase Cascade Activation (Caspase-9, Caspase-3) Akt->Caspase Inhibits p38 p38 MAPK Pathway (Stress Response) p38->Caspase Activates Inhibition->Akt Activation->p38 Apoptosis Apoptosis Caspase->Apoptosis

Caption: this compound signaling pathway leading to apoptosis.

Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following IC50 values for this compound have been reported in triple-negative breast cancer (TNBC) cell lines.

Cell LineTime PointIC50 Value (µM)Reference
MDA-MB-231 24 h10.34
48 h5.85
72 h3.57
MDA-MB-453 24 h11.47
48 h7.06
72 h3.03
MCF 10A (Normal) 24, 48, 72 hInsensitive

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during cytotoxicity and apoptosis assays with this compound.

Section 1: Cytotoxicity (MTT) Assays

Q1: My MTT assay shows an increase in absorbance (higher cell viability) at higher concentrations of this compound. Is this expected?

A1: This is a counter-intuitive but known artifact that can occur with certain natural compounds. There are two primary explanations:

  • Chemical Interference: this compound, or impurities in the extract, may directly reduce the MTT tetrazolium salt to formazan (B1609692), leading to a false positive signal independent of cell viability. To check for this, run a control plate with various concentrations of this compound in media without cells. If you see a color change, the compound is interfering with the assay.

  • Metabolic Fluctuation: Cells under stress may temporarily increase their metabolic rate as a survival response before succumbing to cytotoxicity, leading to higher formazan production.

Solution:

  • Visually inspect the cells under a microscope to confirm cell death.

  • Increase the concentration of this compound further to find the point where cell death overcomes any metabolic increase.

  • Consider using an alternative, non-metabolic cytotoxicity assay, such as a Lactate Dehydrogenase (LDH) release assay, which measures membrane integrity.

MTT_Troubleshooting Start Unexpected Result: High Absorbance at High [this compound] Check1 Run 'Compound Only' Control (No Cells) Start->Check1 Decision1 Does control show color change? Check1->Decision1 Result1 Compound directly reduces MTT. MTT assay is unreliable. Decision1->Result1 Yes Check2 Observe cells under microscope Decision1->Check2 No SwitchAssay Switch to non-metabolic assay (eg., LDH or ATP-based) Result1->SwitchAssay Decision2 Are cells dying despite high absorbance? Check2->Decision2 Result2 Stress-induced metabolic spike is likely occurring. Decision2->Result2 Yes Result3 Result is valid. Re-evaluate hypothesis or check compound purity. Decision2->Result3 No Result2->SwitchAssay

Caption: Troubleshooting workflow for unexpected MTT assay results.

Q2: My formazan crystals are not dissolving completely, leading to inconsistent readings. How can I fix this?

A2: Incomplete formazan solubilization is a common problem that can lead to high variability.

  • Solvent Choice: Ensure your solubilization solvent is appropriate. DMSO or acidified isopropanol (B130326) are commonly used.

  • Mixing: After adding the solvent, ensure thorough mixing. Place the plate on an orbital shaker for 10-15 minutes and gently pipette up and down in each well to break up crystals.

  • Volume: Use a sufficient volume of solvent (e.g., 100-150 µL for a 96-well plate) to fully dissolve the formazan.

Section 2: Apoptosis (Annexin V/PI) Assays

Q1: My untreated control cells show a high percentage of Annexin V positive cells.

A1: This indicates a problem with baseline cell health or the harvesting procedure.

  • Cell Health: Ensure cells are in the logarithmic growth phase and are not over-confluent, which can cause spontaneous apoptosis.

  • Cell Handling: Over-trypsinization or harsh pipetting can damage cell membranes, leading to false positives. Use a gentle dissociation enzyme like Accutase if needed, and handle cells gently.

  • Buffer Calcium: Annexin V binding to phosphatidylserine (B164497) (PS) is calcium-dependent. Using buffers containing EDTA (like trypsin-EDTA) can chelate Ca2+ and interfere with staining. Ensure you wash cells thoroughly with calcium-containing binding buffer.

Q2: After this compound treatment, I see a large population of Annexin V+/PI+ cells, but very few early apoptotic (Annexin V+/PI-) cells.

A2: This suggests that the apoptotic process was too rapid or the endpoint was too late, causing cells to quickly progress to secondary necrosis.

  • Reduce Treatment Time: Perform a time-course experiment (e.g., 6, 12, 24 hours) to find the optimal window for detecting early apoptosis.

  • Lower Concentration: The concentration of this compound may be too high, inducing rapid and overwhelming cell death. Try lowering the dose to one closer to the IC50 value.

Q3: My flow cytometry populations (viable, early, late apoptotic) are not well-separated.

A3: Poor separation is often due to incorrect compensation settings or gating.

  • Run Controls: It is critical to run single-stained controls (cells + Annexin V only, and cells + PI only) to set the correct fluorescence compensation and adjust for spectral overlap. An unstained control is also necessary to set the baseline voltage and gates for the cell population.

  • Gating Strategy: Debris and cell aggregates can interfere with analysis. Gate on the main cell population using the Forward Scatter (FSC) and Side Scatter (SSC) plot before analyzing the fluorescence channels.

Section 3: Western Blot Analysis

Q1: I am not detecting cleaved Caspase-3 or cleaved PARP after this compound treatment.

A1: This could be an issue of timing, concentration, or technical execution.

  • Time Course: Caspase activation is a transient event. You may have missed the peak activation window. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point.

  • Protein Loading: Ensure you have loaded equal amounts of protein for each sample. Use a loading control like β-actin or GAPDH to verify.

  • Antibody Quality: Verify that your primary antibodies for cleaved Caspase-3 and cleaved PARP are validated for western blotting and are working correctly.

Q2: How should I interpret changes in Bcl-2 family proteins?

A2: The Bcl-2 family of proteins are key regulators of the mitochondrial (intrinsic) apoptosis pathway. Interpreting the results involves looking at the ratio of pro-apoptotic to anti-apoptotic members.

  • Pro-apoptotic proteins (e.g., Bax, Bad): An increase in their expression suggests a shift towards apoptosis. This compound has been shown to upregulate Bax and Bad.

  • Anti-apoptotic proteins (e.g., Bcl-2, Bcl-xl): A decrease in their expression lowers the threshold for apoptosis induction. This compound has been shown to downregulate Bcl-2 and Bcl-xl. The key is the ratio between these opposing factions, which determines the cell's fate.

Detailed Experimental Protocols

MTT Cytotoxicity Assay

This protocol measures cell viability based on the metabolic reduction of MTT to a purple formazan product.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Remove the treatment media and add 100 µL of fresh, serum-free media containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully aspirate the MTT solution. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with This compound A->B C 3. Add MTT Reagent (Incubate 2-4h) B->C D 4. Add Solubilization Solvent (DMSO) C->D E 5. Shake Plate (15 min) D->E F 6. Read Absorbance (570 nm) E->F

Caption: Experimental workflow for the MTT cytotoxicity assay.

Annexin V/PI Apoptosis Assay by Flow Cytometry

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate. After overnight adherence, treat with this compound for the desired time.

  • Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle method (e.g., Accutase or brief trypsinization). Combine all cells and centrifuge.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Western Blot for Apoptosis Markers

This protocol detects changes in the expression of key apoptosis-related proteins.

  • Cell Treatment and Lysis: Treat cells with this compound. After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Immunoblotting: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax, p-Akt, p-p38, and a loading control) overnight at 4°C.

  • Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

References

Technical Support Center: Optimizing Eupalinolide O for In Vivo Antitumor Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vivo antitumor efficacy of Eupalinolide O. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dosage for this compound in a mouse xenograft model?

A1: Based on preclinical studies in triple-negative breast cancer (TNBC) xenograft models, starting dosages of 15 mg/kg/day and 30 mg/kg/day administered via intraperitoneal injection have demonstrated antitumor activity.[1] It is crucial to perform a dose-response study to determine the optimal dose for your specific cancer model, balancing efficacy with tolerability.

Q2: How should I prepare this compound for in vivo administration?

A2: this compound has low aqueous solubility, making proper formulation critical. A common vehicle for in vivo administration involves a multi-component solvent system. Here are some recommended protocols:

  • Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Protocol 2: 10% DMSO and 90% (20% SBE-β-CD in Saline).

  • Protocol 3: 10% DMSO and 90% Corn Oil.

To aid dissolution, gentle heating and/or sonication may be necessary. Always prepare the formulation fresh before each administration.[2]

Q3: What is the underlying mechanism of action for this compound's antitumor activity?

A3: this compound induces apoptosis in cancer cells by modulating reactive oxygen species (ROS) generation and the Akt/p38 MAPK signaling pathway.[1][3] Increased ROS levels and modulation of the Akt/p38 MAPK pathway are key events leading to programmed cell death in tumor cells treated with this compound.[1]

Q4: For how long should I treat the animals with this compound?

A4: In TNBC xenograft models, a treatment duration of 20 consecutive days has been shown to be effective in reducing tumor volume and weight. However, the optimal treatment duration may vary depending on the tumor model and the observed response.

Troubleshooting Guides

Issue 1: High variability in tumor growth among animals in the same treatment group.
  • Potential Cause: Inconsistent tumor cell implantation, differences in animal health, or inherent tumor heterogeneity.

  • Troubleshooting Steps:

    • Standardize Cell Implantation: Ensure cells are in the logarithmic growth phase with high viability. Use a consistent injection technique and volume for all animals. Co-injecting cells with a basement membrane extract like Matrigel can sometimes improve tumor take-rate and consistency.

    • Animal Health Monitoring: Acclimate animals for at least one week before starting the experiment. Exclude any animals showing signs of illness not related to the tumor or treatment.

    • Increase Sample Size: A larger number of animals per group can help to statistically mitigate the effects of individual variability.

Issue 2: Lack of significant tumor growth inhibition.
  • Potential Cause: Suboptimal dosage, poor drug bioavailability, or a resistant tumor model.

  • Troubleshooting Steps:

    • Verify Formulation: Ensure this compound is fully solubilized in the vehicle before administration. Precipitation of the compound will lead to inaccurate dosing.

    • Dose Escalation Study: If no toxicity is observed at the current dose, consider performing a dose escalation study to determine if a higher concentration of this compound is more effective.

    • Pharmacokinetic (PK) Analysis: If possible, conduct a pilot PK study to confirm that this compound is achieving adequate exposure in the plasma and tumor tissue.

    • Re-evaluate Tumor Model: Confirm that the chosen xenograft model is appropriate and has been reported to be sensitive to similar classes of compounds.

Issue 3: Significant animal toxicity (e.g., weight loss >15-20%, lethargy).
  • Potential Cause: The administered dose is above the Maximum Tolerated Dose (MTD).

  • Troubleshooting Steps:

    • Dose Reduction: This is the most critical first step. Reduce the dose by 25-50% and closely monitor the animals. The goal is to find a dose that is effective without causing excessive toxicity.

    • Modify Dosing Schedule: Consider intermittent dosing (e.g., every other day) instead of daily administration to allow for animal recovery between treatments.

    • Supportive Care: Ensure animals have easy access to food and water. In some cases, supportive care measures may be necessary.

Data Presentation

Table 1: In Vivo Efficacy of this compound in a TNBC Xenograft Model

Treatment GroupDosageAdministration RouteTreatment DurationOutcome
ControlSalineIntraperitoneal20 daysProgressive tumor growth
This compound (Low Dose)15 mg/kg/dayIntraperitoneal20 daysSignificant reduction in tumor volume and weight
This compound (High Dose)30 mg/kg/dayIntraperitoneal20 daysMore pronounced reduction in tumor volume and weight compared to low dose
Adriamycin (Positive Control)250 nMIntraperitoneal20 daysSignificant reduction in tumor volume and weight

Data summarized from a study by Zhao et al. (2022).

Experimental Protocols

Protocol 1: TNBC Xenograft Model and this compound Treatment
  • Cell Culture: Culture MDA-MB-231 or MDA-MB-453 human triple-negative breast cancer cells in the recommended medium until they reach the logarithmic growth phase.

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old). Allow for at least one week of acclimatization.

  • Tumor Implantation: Inject 2.5 x 10^6 cells suspended in a suitable medium (e.g., PBS or a mixture with Matrigel) into the mammary fat pad of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 3 days. Calculate the tumor volume using the formula: Volume = 0.5 × (length × width²).

  • Treatment Initiation: Once tumors reach a volume of approximately 100 mm³, randomize the mice into treatment groups (n=6 per group is a common practice).

  • This compound Administration:

    • Prepare the this compound formulation fresh daily.

    • Administer the designated dose (e.g., 15 mg/kg or 30 mg/kg) via intraperitoneal injection once daily for 20 consecutive days.

    • The control group should receive an equal volume of the vehicle.

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice.

    • Excise the tumors and record their final weight.

    • A portion of the tumor tissue can be fixed in 4% paraformaldehyde for histological analysis (e.g., H&E staining) or snap-frozen for molecular analysis (e.g., Western blotting, ELISA).

    • For molecular analysis, assess the expression of apoptosis-related proteins (e.g., Caspase-3, Ki-67) and the phosphorylation status of Akt and p38. ROS levels in the tumor tissue can be measured using an ELISA assay.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_implantation Implantation & Growth cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture (MDA-MB-231/MDA-MB-453) tumor_implantation Tumor Cell Implantation (Mammary Fat Pad) cell_culture->tumor_implantation animal_acclimatization Animal Acclimatization (Immunodeficient Mice) animal_acclimatization->tumor_implantation tumor_monitoring Tumor Growth Monitoring (Volume Measurement) tumor_implantation->tumor_monitoring randomization Randomization (Tumor Volume ≈ 100 mm³) tumor_monitoring->randomization treatment_admin This compound Administration (i.p., 20 days) randomization->treatment_admin endpoint Endpoint Analysis treatment_admin->endpoint tumor_excision Tumor Excision (Weight Measurement) endpoint->tumor_excision histo Histology (H&E) tumor_excision->histo molecular Molecular Analysis (Western Blot, ELISA) tumor_excision->molecular signaling_pathway Eupalinolide_O This compound ROS ↑ Reactive Oxygen Species (ROS) Eupalinolide_O->ROS Akt Akt Phosphorylation (Pro-survival) Eupalinolide_O->Akt Inhibits p38 p38 MAPK Phosphorylation (Pro-apoptotic) Eupalinolide_O->p38 Promotes ROS->p38 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits p38->Apoptosis Induces troubleshooting_workflow start Inconsistent/Poor In Vivo Efficacy check_formulation Is the compound fully solubilized? start->check_formulation check_dose Is the dose optimal? check_formulation->check_dose Yes action_formulation Optimize formulation: - Fresh preparation - Sonication/Heating check_formulation->action_formulation No check_variability Is there high inter-animal variability? check_dose->check_variability Yes action_dose Perform dose-response study: - Dose escalation - MTD determination check_dose->action_dose No action_variability Standardize procedures: - Implantation technique - Increase sample size check_variability->action_variability Yes end Improved Efficacy check_variability->end No action_formulation->end action_dose->end action_variability->end

References

Mitigation of Eupalinolide O off-target effects in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Eupalinolide O in cellular models. The information is intended for scientists and drug development professionals to help mitigate potential off-target effects and ensure robust experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a sesquiterpene lactone isolated from Eupatorium lindleyanum DC.[1] Its primary anticancer mechanism involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[1][2] It has been shown to be effective against breast cancer cells, including triple-negative breast cancer (TNBC).[2][3]

Q2: What are the known signaling pathways affected by this compound?

A2: this compound has been demonstrated to modulate the following signaling pathways:

  • Akt/p38 MAPK Pathway: It can suppress the Akt pathway and induce p38 MAPK phosphorylation, which is associated with apoptosis induction.

  • Reactive Oxygen Species (ROS) Generation: this compound can elevate the levels of intracellular ROS, which can trigger apoptotic pathways.

  • Caspase Activation: It induces apoptosis through a caspase-dependent mechanism.

Q3: Is this compound toxic to non-cancerous cells?

A3: Studies have shown that this compound can inhibit the viability and proliferation of triple-negative breast cancer cells without affecting normal epithelial cells, suggesting a degree of selectivity for cancer cells. However, it is always recommended to test the effects of this compound on a relevant non-cancerous cell line in parallel with your cancer cell model to determine the therapeutic window.

Q4: How can I be sure the observed effects are specific to this compound's action and not general cellular stress?

A4: To confirm the specificity of the observed effects, consider the following controls:

  • Use a pan-caspase inhibitor: Co-treatment with a pan-caspase inhibitor, such as Z-VAD-FMK, should rescue the cells from this compound-induced apoptosis if the mechanism is caspase-dependent.

  • ROS Scavengers: To determine if the effects are mediated by reactive oxygen species, co-treat the cells with an ROS scavenger, such as N-acetylcysteine (NAC).

  • Pathway Inhibitors: Use specific inhibitors for the Akt or p38 MAPK pathways to see if they can block the effects of this compound.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High level of cell death in control (non-cancerous) cell lines. 1. Concentration of this compound is too high.2. The specific normal cell line is sensitive to this compound.3. Contamination of the cell culture.1. Perform a dose-response curve to determine the IC50 for both your cancer and control cell lines. Start with a lower concentration range.2. Consider using a different non-cancerous control cell line.3. Check cell cultures for any signs of contamination.
Inconsistent results between experiments. 1. Variability in cell density at the time of treatment.2. Degradation of this compound stock solution.3. Inconsistent incubation times.1. Ensure a consistent cell seeding density and confluency at the start of each experiment.2. Prepare fresh stock solutions of this compound in DMSO and store them in small aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.3. Standardize all incubation times.
No significant effect on cancer cells. 1. The concentration of this compound is too low.2. The cancer cell line is resistant to this compound.3. The compound has degraded.1. Increase the concentration of this compound. Refer to published effective concentrations (see table below).2. Verify the sensitivity of your cell line to other known anticancer agents. Consider that some cell lines may be inherently resistant.3. Use a fresh aliquot of this compound.
Unexpected changes in cellular morphology not related to apoptosis. 1. Off-target effects on the cytoskeleton or other cellular structures.2. High concentrations of the vehicle (e.g., DMSO).1. Document the morphological changes. You may need to investigate other potential off-target effects using techniques like proteomics or transcriptomics.2. Ensure the final concentration of the vehicle in your culture medium is low (typically <0.1%) and include a vehicle-only control.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound in different breast cancer cell lines.

Cell LineAssayEffective ConcentrationObserved EffectReference
MDA-MB-468MTT Assay10, 20, 40 µMDose-dependent decrease in cell viability
MDA-MB-231MTT Assay2.5, 5, 10, 20, 40 µMDose- and time-dependent decrease in cell viability
MDA-MB-453MTT Assay2.5, 5, 10, 20, 40 µMDose- and time-dependent decrease in cell viability
MCF-10A (Normal)MTT AssayUp to 40 µMNo significant effect on cell viability

Key Experimental Protocols

Cell Viability Assessment using MTT Assay

Objective: To determine the effect of this compound on cell proliferation and viability.

Methodology:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20, 40 µM) for different time points (e.g., 24, 48, 72 hours). Include a vehicle-only control.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

  • Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified time.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis by Flow Cytometry (PI Staining)

Objective: To determine the effect of this compound on cell cycle distribution.

Methodology:

  • Seed and treat cells as described for the apoptosis assay.

  • Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

  • Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis of Signaling Proteins

Objective: To assess the effect of this compound on the expression and phosphorylation of key signaling proteins.

Methodology:

  • Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., Akt, p-Akt, p38, p-p38, Caspase-3, Cyclin B1) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

EupalinolideO_Signaling_Pathway EO This compound ROS ↑ ROS Generation EO->ROS Akt Akt Pathway EO->Akt Inhibits p38 p38 MAPK Pathway EO->p38 Activates G2M G2/M Arrest EO->G2M Caspases Caspase Activation ROS->Caspases Apoptosis Apoptosis Akt->Apoptosis Inhibits p38->Caspases Caspases->Apoptosis CellCycle Cell Cycle Progression G2M->CellCycle Inhibits

Caption: Signaling pathways modulated by this compound.

Experimental_Workflow start Start: Cancer & Normal Cell Lines treatment Treat with this compound (Dose-Response) start->treatment viability Assess Cell Viability (MTT Assay) treatment->viability mechanism Mechanism of Action Studies viability->mechanism apoptosis Apoptosis Assay (Flow Cytometry) mechanism->apoptosis cellcycle Cell Cycle Analysis (Flow Cytometry) mechanism->cellcycle western Western Blot (Signaling Pathways) mechanism->western data Data Analysis & Interpretation apoptosis->data cellcycle->data western->data

Caption: General experimental workflow for this compound studies.

References

Troubleshooting low yield in Eupalinolide O synthesis or extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for the synthesis and extraction of Eupalinolide O. This center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges and optimizing their experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues related to low yields and other common problems encountered during the synthesis and extraction of this compound.

Extraction & Purification Troubleshooting

Q1: My crude extract shows very low concentrations of this compound. What are the likely causes?

Low concentrations in the initial extract can stem from several factors related to the plant material, extraction conditions, and compound stability.

  • Plant Material Quality: The concentration of sesquiterpene lactones (STLs) like this compound can vary significantly based on the plant's age, harvest season, and storage conditions.[1] Using freshly powdered plant material is highly recommended, as a significant loss of STLs (around 20%) can occur within 15-20 days of powdering the herbal drug.

  • Extraction Solvent: The choice of solvent is critical. While ethanol (B145695) is commonly used, studies on related STLs show that optimizing solvent polarity is key. For instance, a two-phase system of n-hexane-ethyl acetate-methanol-water has been effectively used for preparative separation of other eupalinolides.[2][3] Water extraction at lower temperatures (e.g., 30°C) has also been shown to increase the yield of free STLs by promoting the hydrolysis of their conjugated forms.[4]

  • Extraction Time and Temperature: Prolonged extraction at high temperatures can lead to the degradation of thermally sensitive STLs.[4] Conversely, an extraction time that is too short may result in incomplete recovery. For some STLs, yields increased with extraction times up to 17 hours at a moderate temperature of 30°C.

  • Compound Stability: this compound, like many STLs, contains a reactive α-methylene-γ-lactone moiety. This group can react with nucleophiles, leading to degradation, especially under harsh pH or high-temperature conditions.

Q2: I'm experiencing significant sample loss during the purification steps. How can I minimize this?

Sample loss during purification is a common challenge, often due to irreversible adsorption on the stationary phase or compound degradation.

  • Irreversible Adsorption: When using silica (B1680970) gel chromatography, polar compounds like this compound can irreversibly adsorb to the solid stationary phase. High-Speed Counter-Current Chromatography (HSCCC) is an effective alternative as it is a liquid-liquid technique that avoids solid supports.

  • Emulsion Formation: During liquid-liquid partitioning (e.g., with ethyl acetate (B1210297) and water), emulsions can form, trapping the compound of interest. To break emulsions, you can add brine (saturated NaCl solution), allow the mixture to stand for a longer period, or gently swirl instead of shaking vigorously.

  • Fraction Collection and Analysis: Ensure that fractions are being collected and analyzed effectively. Use a UV detector (monitoring at 210-254 nm) to identify peaks corresponding to your compound and confirm the identity and purity of collected fractions using HPLC.

Q3: My final purified product has low purity. What are the best methods for purifying this compound?

Achieving high purity requires a multi-step approach combining different chromatography techniques.

  • Initial Fractionation: After obtaining a crude extract, perform liquid-liquid partitioning to separate compounds by polarity. A common sequence is to partition the aqueous suspension of the crude extract with petroleum ether (to remove non-polar compounds), followed by ethyl acetate, and then n-butanol. Eupalinolides typically partition into the ethyl acetate and n-butanol fractions.

  • High-Speed Counter-Current Chromatography (HSCCC): This technique is highly effective for separating STLs from the n-butanol fraction. A two-phase solvent system such as n-hexane-ethyl acetate-methanol-water (e.g., in a 1:4:2:3 v/v/v/v ratio) has been successfully used to isolate Eupalinolides A and B with high purity (>97%).

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for final polishing and purity analysis. A reversed-phase C18 column with a mobile phase gradient of acetonitrile-water or methanol-water is typically effective. Adding a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.

Synthesis Troubleshooting

Q1: The total synthesis of my this compound precursor has a very low yield. Which steps are most critical?

The total synthesis of complex sesquiterpene lactones is challenging, with several steps that can result in low yields. While a specific protocol for this compound is not publicly detailed, strategies for similar molecules like Eupalinilide E highlight critical stages.

  • Stereocenter Control: Establishing the correct relative and absolute stereochemistry early in the synthesis is crucial. Diastereoselective reactions, such as aldol (B89426) additions or cyclizations, are often low-yielding if not perfectly optimized. For example, the addition of vinyl lithium to an aldehyde to set a key alcohol stereocenter requires precise temperature and reagent control.

  • Ring-Forming Reactions: Key cyclization steps, such as a Lewis acid-mediated cyclization to form the core carbocyclic skeleton, are highly sensitive to the substrate, catalyst, and solvent. Side reactions or failure to cyclize can be major sources of yield loss.

  • Late-Stage Oxidations: Introducing sensitive functional groups, such as ketones, late in the synthesis can be problematic. Selective oxidation in the presence of other sensitive groups is a common challenge. Finding a mild and highly selective oxidant (e.g., CrO₃/3,5-dimethylpyrazole) is often necessary to avoid degradation of the advanced intermediate.

  • Protecting Group Strategy: An inefficient protecting group strategy can lead to a cascade of issues, including low yields on deprotection steps or unwanted side reactions.

Q2: I am observing degradation of my synthetic intermediates. What could be the cause?

Degradation is often linked to the inherent instability of the sesquiterpene lactone scaffold or intermediates.

  • Acid/Base Sensitivity: The lactone ring and other ester functionalities can be sensitive to both acidic and basic conditions, leading to hydrolysis or other rearrangements. Ensure all reagents are pure and reactions are performed under an inert atmosphere if necessary.

  • Oxidative Instability: The presence of multiple reactive sites can make intermediates susceptible to oxidation. Store intermediates under an inert atmosphere (Argon or Nitrogen) and at low temperatures.

  • Purification Issues: As with extraction, purification of synthetic intermediates on silica gel can lead to degradation. Consider using alternative stationary phases like alumina (B75360) or employing techniques like preparative HPLC or HSCCC.

Quantitative Data Summary

The following tables summarize quantitative data relevant to the extraction and purification of this compound and related compounds.

Table 1: Solvent System Performance in HSCCC Purification of Eupalinolides (Data based on the separation of Eupalinolide A & B from Eupatorium lindleyanum)

Solvent System (v/v/v/v)Target CompoundsStarting MaterialYieldPurity (by HPLC)
n-Hexane-EtOAc-MeOH-H₂O (1:4:2:3)Eupalinolide A540 mg n-butanol fraction17.9 mg97.9%
n-Hexane-EtOAc-MeOH-H₂O (1:4:2:3)Eupalinolide B540 mg n-butanol fraction19.3 mg97.1%

Table 2: Effect of Extraction Parameters on Sesquiterpene Lactone (STL) Yield (Data generalized from studies on chicory STLs)

ParameterCondition 1Yield Factor (vs. baseline)Condition 2Yield Factor (vs. baseline)Notes
Temperature 30°C~1.5x (for free STLs)50°C1.0x (baseline)Lower temperatures favored higher concentrations of free STLs.
Time 15 min1.0x (baseline)17 hours5-10x (for free STLs)Longer extraction times significantly increased the yield of free STLs.
Solvent MeOH/H₂O (50/50)1.0x (baseline)Water~2.0x (for free STLs)Water was more effective at extracting free STLs.

Experimental Protocols

Protocol 1: Extraction and Partitioning of Eupalinolides

This protocol describes a general method for extracting and fractionating Eupalinolides from dried Eupatorium lindleyanum plant material.

  • Extraction:

    • Macerate 1 kg of powdered, dried aerial parts of E. lindleyanum with 10 L of 95% ethanol at room temperature for 24 hours.

    • Repeat the extraction three times.

    • Combine the ethanol extracts and evaporate the solvent under reduced pressure at a temperature below 40°C to obtain the crude ethanol extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude ethanol extract in 1 L of distilled water.

    • Sequentially partition the aqueous suspension with solvents of increasing polarity in a separatory funnel:

      • Petroleum ether (3 x 1 L) to remove non-polar compounds.

      • Ethyl acetate (3 x 1 L) to extract medium-polarity compounds.

      • n-Butanol (3 x 1 L) to extract polar compounds.

    • Collect each organic fraction separately. Eupalinolides are typically enriched in the ethyl acetate and n-butanol fractions.

    • Evaporate the solvents from the ethyl acetate and n-butanol fractions to yield dried residues for further purification.

Protocol 2: HSCCC Purification of Eupalinolide-Containing Fraction

This protocol outlines the purification of the n-butanol fraction using High-Speed Counter-Current Chromatography (HSCCC).

  • Solvent System Preparation:

    • Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water at a ratio of 1:4:2:3 (v/v/v/v).

    • Thoroughly mix the solvents in a separatory funnel and allow the layers to separate completely.

    • Degas both the upper (stationary) phase and lower (mobile) phase by sonication before use.

  • HSCCC Operation:

    • Fill the HSCCC coil entirely with the upper phase (stationary phase).

    • Set the revolution speed to an appropriate level (e.g., 900 rpm).

    • Pump the lower phase (mobile phase) into the column at a constant flow rate (e.g., 2.0 mL/min).

    • Once hydrodynamic equilibrium is reached (mobile phase emerges from the outlet), dissolve a known amount of the dried n-butanol fraction (e.g., 500 mg) in a small volume of the biphasic solvent mixture and inject it into the system.

    • Monitor the effluent with a UV detector at 254 nm.

    • Collect fractions based on the chromatogram peaks.

    • Analyze the collected fractions by HPLC to identify those containing this compound.

    • Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Visualizations

Logical & Experimental Workflows

G cluster_extraction Extraction & Partitioning cluster_purification Purification Start Dried Plant Material (E. lindleyanum) Maceration Maceration with Ethanol Start->Maceration Evaporation1 Evaporation (yields Crude Extract) Maceration->Evaporation1 Suspension Suspend in Water Evaporation1->Suspension Partition_PE Partition with Petroleum Ether Suspension->Partition_PE Non-polar waste Partition_EtOAc Partition with Ethyl Acetate Suspension->Partition_EtOAc EtOAc Fraction Partition_BuOH Partition with n-Butanol Suspension->Partition_BuOH n-Butanol Fraction Discard_PE Lipids, etc. Partition_PE->Discard_PE Non-polar waste EtOAc_Fraction EtOAc_Fraction Partition_EtOAc->EtOAc_Fraction EtOAc Fraction BuOH_Fraction BuOH_Fraction Partition_BuOH->BuOH_Fraction n-Butanol Fraction BuOH_Fraction_Input n-Butanol Fraction HSCCC HSCCC Separation (e.g., Hex-EtOAc-MeOH-H2O) BuOH_Fraction_Input->HSCCC Fraction_Collection Fraction Collection (UV Detection) HSCCC->Fraction_Collection HPLC_Analysis HPLC Analysis for Purity Fraction_Collection->HPLC_Analysis Combine_Fractions Combine Pure Fractions HPLC_Analysis->Combine_Fractions Evaporation2 Final Evaporation Combine_Fractions->Evaporation2 Final_Product Purified this compound Evaporation2->Final_Product

Caption: A general workflow for the extraction and purification of this compound.

Troubleshooting_Yield cluster_source Problem Source cluster_extraction_causes Potential Extraction Causes cluster_synthesis_causes Potential Synthesis Causes Start Low Final Yield Extraction Extraction Issue? Start->Extraction Synthesis Synthesis Issue? Start->Synthesis Plant Poor Plant Material (Old, wrong season) Extraction->Plant Solvent Suboptimal Solvent or pH Extraction->Solvent Conditions Incorrect Time or Temperature Extraction->Conditions Degradation Compound Degradation Extraction->Degradation Purification Loss during Purification (Adsorption, Emulsion) Extraction->Purification Stereo Poor Stereocontrol Synthesis->Stereo Cyclization Failed Cyclization Synthesis->Cyclization Oxidation Inefficient Late-Stage Oxidation/Functionalization Synthesis->Oxidation Stability Intermediate Instability Synthesis->Stability Reagents Poor Reagent Quality Synthesis->Reagents

Caption: A troubleshooting decision tree for diagnosing low yield issues.
Signaling Pathway

Signaling_Pathway cluster_cell Cancer Cell EO This compound ROS ↑ ROS Generation EO->ROS Akt Akt EO->Akt Inhibits STAT3 STAT3 EO->STAT3 Promotes Degradation p38 p38 MAPK ROS->p38 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits p38->Apoptosis Ub Ubiquitin Degradation STAT3->Ub Metastasis Metastasis Genes (MMP-2, MMP-9) STAT3->Metastasis Activates Transcription Inhibition ↓ Metastasis Metastasis->Inhibition

Caption: this compound's mechanism of action in cancer cells.

References

Technical Support Center: Analysis of Eupalinolide O Degradation Products by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eupalinolide O and analyzing its degradation products by mass spectrometry.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the LC-MS/MS analysis of this compound and its degradation products.

Issue 1: No or Low Signal Intensity for this compound or its Degradation Products

Possible Cause Troubleshooting Step Recommended Action
Improper Sample Preparation Sample concentration is too low.Concentrate the sample using a gentle evaporation technique (e.g., nitrogen stream) and reconstitute in a smaller volume of mobile phase.
Sample is not fully dissolved.Ensure complete dissolution of the sample in the initial solvent before any dilution steps. Use sonication if necessary.
Inefficient extraction from the matrix.Optimize the extraction procedure. Consider different extraction solvents or techniques like solid-phase extraction (SPE).
Suboptimal Mass Spectrometry Parameters Ionization source settings are not optimized.Tune the mass spectrometer for this compound using a standard solution. Adjust parameters such as capillary voltage, gas flow rates, and source temperature.
Incorrect precursor ion selection.Verify the m/z of the protonated molecule [M+H]⁺ or other relevant adducts (e.g., [M+Na]⁺) for this compound and its expected degradation products.
Collision energy is too high or too low.Optimize the collision energy to achieve a good balance between precursor ion intensity and the formation of characteristic fragment ions.
LC System Issues Leak in the system.Check all fittings and connections for leaks, from the solvent reservoirs to the mass spectrometer inlet.
Clogged injector or column.Flush the injector and column with an appropriate strong solvent. If the pressure is high, consider replacing the column frit or the column itself.
Incorrect mobile phase composition.Ensure

How to increase the bioavailability of Eupalinolide O for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of Eupalinolide O for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: We are observing poor efficacy of this compound in our animal models, even at high doses. What could be the underlying issue?

A1: The most likely cause is the poor aqueous solubility of this compound, a characteristic common to many sesquiterpene lactones. Poor solubility leads to low dissolution in the gastrointestinal tract, resulting in limited absorption and low bioavailability. Consequently, the concentration of this compound reaching the systemic circulation may be insufficient to exert a therapeutic effect.

Q2: What are the known physicochemical properties of this compound?

A2: this compound is a sesquiterpene lactone with the following properties:

  • Molecular Formula: C₂₂H₂₆O₈[1]

  • Molecular Weight: 418.44 g/mol [1]

  • Solubility: It is soluble in organic solvents like DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[2][3] Its aqueous solubility is very low.

Q3: What general strategies can be employed to increase the bioavailability of poorly soluble compounds like this compound?

A3: Several formulation strategies can enhance the bioavailability of compounds with poor water solubility.[4] These include:

  • Co-solvents: Using a mixture of solvents to increase the drug's solubility in the formulation.

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as liposomes and self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized form.

  • Particle Size Reduction: Decreasing the particle size (micronization or nanosizing) increases the surface area for dissolution.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance solubility.

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier to improve its dissolution rate.

Troubleshooting Guide: Formulation for In Vivo Studies

Issue: Difficulty in preparing a homogenous and sufficiently concentrated solution of this compound for oral or parenteral administration.

This section provides established protocols for solubilizing this compound for in vivo experiments.

Recommended Formulations

A commercial supplier of this compound provides the following validated protocols to achieve a concentration of at least 2.5 mg/mL.

Formulation ComponentProtocol 1Protocol 2Protocol 3
This compound ≥ 2.5 mg/mL≥ 2.5 mg/mL≥ 2.5 mg/mL
DMSO 10%10%10%
PEG300 40%--
Tween-80 5%--
Saline 45%--
20% SBE-β-CD in Saline -90%-
Corn Oil --90%

Note: For in vitro studies, this compound can be dissolved in DMSO at concentrations up to 100 mg/mL with the aid of ultrasound.

Experimental Protocol: Preparation of Co-Solvent Formulation (Protocol 1)

This protocol details the step-by-step preparation of the co-solvent formulation.

  • Weighing: Accurately weigh the required amount of this compound.

  • Initial Dissolution: Add 10% of the final volume of DMSO to the this compound. Vortex or sonicate until the compound is completely dissolved. Gentle heating may also be applied if precipitation occurs.

  • Addition of Co-solvents: Sequentially add 40% of the final volume of PEG300 and 5% of the final volume of Tween-80. Mix thoroughly after each addition to ensure a homogenous solution.

  • Final Volume Adjustment: Add 45% of the final volume of saline to the mixture and mix until a clear solution is obtained.

  • Sterilization (for parenteral routes): If the formulation is for intravenous or intraperitoneal injection, sterilize the final solution by filtering it through a 0.22 µm syringe filter.

Experimental Workflow and Signaling Pathways

Workflow for Enhancing Bioavailability

The following diagram illustrates a general workflow for selecting and evaluating a suitable formulation to enhance the in vivo bioavailability of this compound.

G cluster_0 Formulation Development cluster_1 In Vivo Evaluation cluster_2 Analysis & Optimization A Characterize Physicochemical Properties of this compound (Solubility, LogP) B Select Formulation Strategy (Co-solvents, LBDDS, etc.) A->B C Prepare Trial Formulations (e.g., Protocol 1, 2, or 3) B->C D Assess Formulation Stability and Drug Loading C->D E Administer Formulation to Animal Model (e.g., Rats) D->E Proceed with best formulation F Collect Plasma Samples at Timed Intervals E->F G Quantify this compound Concentration (LC-MS/MS) F->G H Calculate Pharmacokinetic Parameters (AUC, Cmax, Tmax) G->H I Compare Bioavailability Across Formulations H->I J Select Optimal Formulation for Efficacy Studies I->J

Caption: Workflow for formulation development and in vivo evaluation to improve this compound bioavailability.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its anticancer effects by modulating several key signaling pathways. Understanding these pathways is crucial for designing pharmacodynamic studies.

1. Induction of Apoptosis via ROS and Akt/p38 MAPK Pathway

This compound can induce apoptosis in cancer cells by increasing the generation of reactive oxygen species (ROS) and modulating the Akt/p38 MAPK signaling cascade.

G EO This compound ROS ↑ Reactive Oxygen Species (ROS) EO->ROS Akt Akt Pathway EO->Akt Inhibition p38 p38 MAPK Pathway EO->p38 Activation ROS->p38 Apoptosis Apoptosis Akt->Apoptosis Inhibition p38->Apoptosis

Caption: this compound induces apoptosis via ROS generation and modulation of Akt/p38 MAPK pathways.

2. Inhibition of STAT3 Signaling Pathway

Related eupalinolides, such as Eupalinolide J, have been found to inhibit cancer metastasis by promoting the degradation of STAT3, a key transcription factor involved in cell proliferation and survival. This pathway may also be relevant for this compound.

G Eupalinolide Eupalinolide J/O STAT3 STAT3 Eupalinolide->STAT3 Promotes Degradation Ubiquitination Ubiquitin-Dependent Degradation STAT3->Ubiquitination MMP ↓ MMP-2, MMP-9 Expression STAT3->MMP Transcription Metastasis Cancer Metastasis MMP->Metastasis Inhibition

Caption: Eupalinolides can inhibit cancer metastasis by promoting the ubiquitin-dependent degradation of STAT3.

References

Reducing experimental variability in Eupalinolide O bioactivity assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability when assessing the bioactivity of Eupalinolide O.

Frequently Asked Questions (FAQs)

Q1: What are the known bioactivities of this compound?

A1: this compound, a sesquiterpene lactone, has been shown to exhibit significant anticancer activity. Its primary mechanisms of action include inducing apoptosis (programmed cell death) and causing cell cycle arrest, particularly in the G2/M phase, in cancer cells.[1] This bioactivity is linked to the modulation of specific signaling pathways, including the generation of reactive oxygen species (ROS) and regulation of the Akt/p38 MAPK signaling pathway.[2][3]

Q2: Which cancer cell lines are sensitive to this compound?

A2: this compound has demonstrated cytotoxicity against various cancer cell lines. For example, in human triple-negative breast cancer (TNBC) cell lines MDA-MB-231 and MDA-MB-453, it has been shown to inhibit cell viability and proliferation.[2][4] It has also shown activity against human MDA-MB-468 breast cancer cells.

Q3: What is a typical effective concentration range for this compound in in vitro assays?

A3: The effective concentration of this compound can vary depending on the cell line and the duration of exposure. For TNBC cell lines, concentrations in the low micromolar range are often effective. For instance, IC50 values (the concentration that inhibits 50% of cell growth) for MDA-MB-231 and MDA-MB-453 cells have been reported to be between 3 µM and 12 µM for treatment durations of 24 to 72 hours.

Q4: How should I prepare this compound for cell-based assays?

A4: Due to the hydrophobic nature of many sesquiterpene lactones, proper solubilization is critical. This compound should first be dissolved in a small amount of a biocompatible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution. This stock solution can then be diluted to the final desired concentrations in the cell culture medium. It is crucial to keep the final DMSO concentration in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q5: What are the key signaling pathways modulated by this compound?

A5: this compound's induction of apoptosis is mediated through the intrinsic apoptosis pathway. This involves an increase in reactive oxygen species (ROS) generation, which can, in turn, modulate the Akt/p38 MAPK signaling pathway. This modulation leads to the activation of caspases, key enzymes in the execution of apoptosis.

Quantitative Data Summary

The following tables summarize the reported in vitro bioactivity of this compound.

Table 1: IC50 Values of this compound in Triple-Negative Breast Cancer Cell Lines

Cell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
MDA-MB-23110.345.853.57
MDA-MB-45311.477.063.03

Data sourced from Zhao et al., 2022.

Table 2: Effect of this compound on Colony Formation in Triple-Negative Breast Cancer Cell Lines

Cell LineTreatment Concentration (µM)Reduction in Colony Number (%)
MDA-MB-2315~10.5
10~21.5
20~58.8
MDA-MB-4535~8.5
10~21.0
20~32.1

Approximate percentages calculated from data in Zhao et al., 2022.

Experimental Protocols

1. Cell Viability - MTT Assay

This protocol is for assessing the effect of this compound on cell viability.

  • Materials:

    • 96-well tissue culture plates

    • Cancer cell lines of interest

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. Also, prepare a vehicle control (medium with the same final DMSO concentration).

    • Remove the overnight medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

    • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

2. Clonogenic Assay (Colony Formation Assay)

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

  • Materials:

    • 6-well tissue culture plates

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • Crystal Violet staining solution (e.g., 0.5% w/v in methanol)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Seed a low, predetermined number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound or a vehicle control for a specified period (this can be a short exposure, e.g., 24 hours, or continuous).

    • After treatment, replace the medium with fresh, drug-free medium.

    • Incubate the plates for 10-14 days, allowing colonies to form.

    • Wash the colonies gently with PBS.

    • Fix the colonies with a suitable fixative (e.g., methanol) for 10-15 minutes.

    • Stain the colonies with Crystal Violet solution for 15-30 minutes.

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

    • Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

3. Apoptosis Assay - Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

  • Materials:

    • 6-well tissue culture plates

    • This compound stock solution (in DMSO)

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with desired concentrations of this compound or a vehicle control for the chosen duration.

    • Harvest the cells, including both adherent and floating populations.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Visualizations

Eupalinolide_O_Signaling_Pathway This compound This compound ROS ROS This compound->ROS Induces Akt Akt (Survival) ROS->Akt Inhibits p38_MAPK p38 MAPK (Stress) ROS->p38_MAPK Activates Caspases Caspase Activation Akt->Caspases Inhibits p38_MAPK->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound induced apoptosis pathway.

experimental_workflow cluster_prep Preparation cluster_assay Bioactivity Assays cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution (DMSO) treat_cells Treat with this compound (and Vehicle Control) prep_compound->treat_cells prep_cells Cell Culture Maintenance seed_plates Seed Cells in Plates prep_cells->seed_plates seed_plates->treat_cells mtt MTT Assay (Viability) treat_cells->mtt clonogenic Clonogenic Assay (Survival) treat_cells->clonogenic flow Flow Cytometry (Apoptosis) treat_cells->flow analyze_mtt Calculate IC50 mtt->analyze_mtt analyze_clonogenic Count Colonies clonogenic->analyze_clonogenic analyze_flow Quantify Apoptosis flow->analyze_flow conclusion Draw Conclusions analyze_mtt->conclusion analyze_clonogenic->conclusion analyze_flow->conclusion

Caption: General workflow for this compound bioactivity assessment.

troubleshooting_workflow cluster_sources Potential Sources of Variability cluster_solutions Troubleshooting Steps start High Variability in Results? check_compound Compound Preparation start->check_compound check_cells Cell Health & Density start->check_cells check_assay Assay Protocol start->check_assay check_equipment Equipment Calibration start->check_equipment sol_compound Verify Solubility Check DMSO concentration Prepare fresh stock check_compound->sol_compound sol_cells Check for contamination Standardize cell passage number Optimize seeding density check_cells->sol_cells sol_assay Review incubation times Ensure consistent pipetting Validate reagent quality check_assay->sol_assay sol_equipment Calibrate plate reader/pipettes Check incubator CO2/temp check_equipment->sol_equipment end Reduced Variability sol_compound->end sol_cells->end sol_assay->end sol_equipment->end

Caption: Logical workflow for troubleshooting experimental variability.

Troubleshooting Guide

Issue 1: High variability between replicate wells in the MTT assay.

  • Possible Cause 1: Inconsistent Cell Seeding. Uneven distribution of cells across the plate is a common source of variability.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Pipette gently up and down to mix before aliquoting into wells. Consider using a reverse pipetting technique for greater accuracy.

  • Possible Cause 2: Edge Effects. Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration.

    • Solution: Avoid using the outer wells of the 96-well plate for experimental samples. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.

  • Possible Cause 3: Incomplete Solubilization of Formazan Crystals. If the purple crystals are not fully dissolved, absorbance readings will be inaccurate.

    • Solution: Ensure the solubilization agent is added to all wells and that the plate is adequately agitated (e.g., on an orbital shaker) for a sufficient amount of time before reading. Visually inspect wells for any remaining crystals.

Issue 2: No or very few colonies in the control group of a clonogenic assay.

  • Possible Cause 1: Seeding Density is too Low. The plating efficiency of the cell line may be lower than anticipated.

    • Solution: Perform a plating efficiency test beforehand by seeding a range of cell numbers to determine the optimal density that yields a countable number of colonies (e.g., 50-150) in the control wells.

  • Possible Cause 2: Over-trypsinization. Excessive exposure to trypsin can damage cells and reduce their ability to proliferate.

    • Solution: Optimize the trypsinization time. Incubate with trypsin only until cells detach and immediately neutralize with serum-containing medium.

Issue 3: High background or unexpected results in the Annexin V/PI flow cytometry assay.

  • Possible Cause 1: Mechanical Stress During Cell Harvesting. Rough handling can damage cell membranes, leading to false positives for both Annexin V and PI.

    • Solution: Handle cells gently during harvesting and washing steps. Use low-speed centrifugation.

  • Possible Cause 2: Inappropriate Compensation Settings. Spectral overlap between FITC (Annexin V) and PI can lead to incorrect population gating.

    • Solution: Always run single-stain controls (cells stained with only Annexin V-FITC and cells stained with only PI) to set up proper compensation on the flow cytometer.

  • Possible Cause 3: this compound Instability or Precipitation. The compound may not be stable in the culture medium for the duration of the experiment, or it may precipitate at higher concentrations.

    • Solution: Prepare fresh dilutions of this compound for each experiment. Visually inspect the medium for any signs of precipitation after adding the compound. If solubility is an issue, consider using a solubilizing agent, ensuring it does not affect cell viability on its own. It is also advisable to perform stability tests of the compound in the culture medium under experimental conditions.

References

Challenges in purifying Eupalinolide O from complex natural extracts

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purifying Eupalinolide O

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges and methodologies associated with purifying this compound from complex natural extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities.[1] It is isolated from Eupatorium lindleyanum DC. and has the molecular formula C₂₂H₂₆O₈ and a molecular weight of 418.44 g/mol .

Q2: What are the primary challenges in purifying this compound? A2: The main challenges stem from the complexity of the natural extract, which contains numerous structurally similar sesquiterpenoid lactones and other classes of compounds.[2][3] This complexity can lead to difficulties in achieving high purity. Additionally, sesquiterpene lactones can be prone to degradation under harsh pH or high-temperature conditions.[4]

Q3: What are the reported biological activities of this compound? A3: this compound has been reported to exhibit significant anticancer activity. Studies have shown that it can induce cell cycle arrest and apoptosis in human breast cancer cells.[5]

Q4: How should this compound be stored? A4: For long-term storage, this compound should be stored at -20°C, protected from light. If in solution, it is recommended to store at -80°C for up to six months or at -20°C for one month, also protected from light.

Q5: What analytical techniques are used to identify and quantify this compound? A5: High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is commonly used for the quantification and purity assessment of this compound. For structural identification, techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.

Experimental Protocol: Purification of this compound

This protocol is adapted from established methods for the purification of co-occurring Eupalinolides A and B from Eupatorium lindleyanum DC.

1. Extraction

  • 1.1. Air-dry the aerial parts of Eupatorium lindleyanum DC. and grind them into a coarse powder.

  • 1.2. Macerate the powdered plant material in 95% ethanol (B145695) at a 1:10 (w/v) ratio for 72 hours at room temperature.

  • 1.3. Filter the extract and repeat the extraction process two more times with fresh solvent.

  • 1.4. Combine the ethanol extracts and concentrate them under reduced pressure at a temperature below 40°C to obtain the crude ethanol extract.

2. Liquid-Liquid Partitioning

  • 2.1. Suspend the crude ethanol extract in water.

  • 2.2. Sequentially partition the aqueous suspension with solvents of increasing polarity:

    • First, with petroleum ether to remove non-polar compounds like fats and sterols.

    • Second, with ethyl acetate.

    • Third, with n-butanol.

  • 2.3. Concentrate the n-butanol fraction, which is enriched with sesquiterpene lactones, under reduced pressure.

3. High-Speed Counter-Current Chromatography (HSCCC)

  • 3.1. Solvent System Preparation: Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water with a volume ratio of 1:4:2:3. Equilibrate the mixture in a separatory funnel and separate the upper and lower phases. Degas both phases by sonication.

  • 3.2. HSCCC Operation:

    • Fill the HSCCC column with the upper phase as the stationary phase.

    • Set the revolution speed to 900 rpm and pump the lower phase (mobile phase) at a flow rate of 2.0 mL/min.

    • Once hydrodynamic equilibrium is established, dissolve a known amount of the dried n-butanol fraction in a mixture of the upper and lower phases and inject it into the system.

    • Monitor the effluent with a UV detector at 254 nm.

    • Collect fractions based on the resulting chromatogram peaks.

  • 3.3. Fraction Analysis: Analyze the collected fractions by HPLC to identify those containing this compound. Combine the pure fractions and evaporate the solvent.

Quantitative Data

The following table presents the yield and purity of Eupalinolide A and B from a published study, which can serve as a reference for the expected outcome for this compound under similar purification conditions.

CompoundStarting MaterialYield (mg)Purity (%)
Eupalinolide A540 mg of n-butanol fraction17.997.9
Eupalinolide B540 mg of n-butanol fraction19.397.1

Troubleshooting Guide

Issue 1: Low Yield of Crude Extract

  • Question: After the initial ethanol extraction, the yield of the crude extract is significantly lower than expected. What could be the cause?

  • Answer:

    • Insufficient Extraction Time or Repetitions: The plant material may not have been in contact with the solvent long enough, or the number of extraction cycles was insufficient. Ensure at least three extraction cycles of 72 hours each.

    • Improper Grinding: If the plant material is not ground to a fine enough powder, the solvent cannot efficiently penetrate the plant cells.

    • Inactive Plant Material: The concentration of secondary metabolites can vary depending on the plant's age, growing conditions, and harvest time.

Issue 2: Emulsion Formation During Liquid-Liquid Partitioning

  • Question: A stable emulsion has formed at the interface of the aqueous and organic layers during partitioning, making separation difficult. How can this be resolved?

  • Answer:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the phases.

    • Addition of Brine: Add a saturated NaCl solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase and can help break the emulsion.

    • Centrifugation: If the emulsion persists, transferring the mixture to centrifuge tubes and spinning at a moderate speed can facilitate phase separation.

Issue 3: Poor Separation in HSCCC

  • Question: The peaks for different eupalinolides are overlapping in the HSCCC chromatogram. How can the resolution be improved?

  • Answer:

    • Optimize the Solvent System: The partition coefficient (K) is critical for good separation. For sesquiterpene lactones, a K value between 0.5 and 2.0 is often ideal. Systematically test different ratios of the n-hexane-ethyl acetate-methanol-water solvent system to achieve optimal K values for the target compounds.

    • Adjust Flow Rate: A lower flow rate can sometimes improve resolution, although it will increase the run time.

    • Modify Revolution Speed: Adjusting the revolution speed can also impact the separation efficiency.

Issue 4: Loss of this compound During Purification

  • Question: The final yield of pure this compound is very low, suggesting loss of the compound during the purification steps. What are the potential causes?

  • Answer:

    • Irreversible Adsorption: If using silica (B1680970) gel chromatography, polar compounds like sesquiterpene lactones can irreversibly adsorb to the stationary phase. HSCCC avoids this issue as it is a liquid-liquid technique without a solid support.

    • Compound Instability: Sesquiterpene lactones can be sensitive to high temperatures and non-neutral pH. Ensure all evaporation steps are carried out at low temperatures (<40°C) and that the pH is kept close to neutral.

Visualizations

G This compound Purification Workflow plant Eupatorium lindleyanum (aerial parts) powder Powdered Plant Material plant->powder extraction Ethanol Extraction powder->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning n_butanol n-Butanol Fraction partitioning->n_butanol hsccc HSCCC n_butanol->hsccc fractions Collected Fractions hsccc->fractions hplc HPLC Analysis fractions->hplc pure_eo Pure this compound hplc->pure_eo

Caption: A general workflow for the purification of this compound.

G Troubleshooting: Low Yield of this compound start Low Final Yield of Pure this compound check_crude Check yield of crude extract start->check_crude low_crude Low check_crude->low_crude ok_crude Acceptable check_crude->ok_crude cause_extraction Potential Causes: - Insufficient extraction time - Improper grinding - Inactive plant material low_crude->cause_extraction Yes check_partition Check for compound loss during partitioning ok_crude->check_partition Yes solution_extraction Solutions: - Increase extraction time/repetitions - Ensure fine powder - Use high-quality plant material cause_extraction->solution_extraction emulsion Emulsion Formation? check_partition->emulsion cause_emulsion Potential Cause: - Vigorous shaking emulsion->cause_emulsion Yes check_hsccc Check HSCCC recovery emulsion->check_hsccc No solution_emulsion Solutions: - Gentle mixing - Add brine - Centrifuge cause_emulsion->solution_emulsion poor_sep Poor Separation? check_hsccc->poor_sep cause_hsccc Potential Causes: - Suboptimal solvent system - Irreversible adsorption (if using silica) poor_sep->cause_hsccc Yes solution_hsccc Solutions: - Optimize K value of solvent system - Use HSCCC to avoid adsorption cause_hsccc->solution_hsccc

Caption: A logical flow for troubleshooting low yields of this compound.

References

Validation & Comparative

Eupalinolide O vs. Eupalinolide J: A Comparative Analysis of STAT3 Signaling Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway has emerged as a critical target for therapeutic intervention due to its pivotal role in tumor cell proliferation, survival, and metastasis. Among the natural compounds investigated for their STAT3 inhibitory potential, Eupalinolide O and Eupalinolide J, both sesquiterpene lactones isolated from Eupatorium lindleyanum, have garnered attention. This guide provides a detailed comparison of their reported effects on STAT3 signaling, supported by available experimental data, to aid researchers and drug development professionals in their evaluation of these compounds.

Note on Retracted Data: It is crucial to inform the reader that a key research paper, "Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway," has been retracted due to concerns regarding the integrity of the images in the published figures.[1][2][3][4][5] While some of its findings are referenced in subsequent literature, the data from this publication should be interpreted with significant caution.

Comparative Efficacy and Cellular Effects

While a direct quantitative comparison of the STAT3 inhibitory activity of this compound and Eupalinolide J is not available in the current body of scientific literature, their individual effects on cancer cells, particularly triple-negative breast cancer (TNBC) cell lines, have been investigated. The following table summarizes the half-maximal inhibitory concentration (IC50) values for cell viability, which provide an indirect measure of their cytotoxic potency.

CompoundCell LineIncubation TimeIC50 (µM)Reference
This compound MDA-MB-23124h10.34
48h5.85
72h3.57
MDA-MB-45324h11.47
48h7.06
72h3.03
Eupalinolide J MDA-MB-23172h3.74 ± 0.58
MDA-MB-46872h4.30 ± 0.39

Mechanisms of Action in Targeting STAT3 Signaling

The available research suggests that this compound and Eupalinolide J may influence cancer cell viability through distinct signaling pathways.

Eupalinolide J: A Direct Modulator of STAT3 Stability

Emerging evidence from a non-retracted study points to Eupalinolide J as a direct modulator of STAT3 protein levels. The proposed mechanism involves the promotion of STAT3 ubiquitin-dependent degradation. By facilitating the ubiquitination of STAT3, Eupalinolide J marks the protein for proteasomal degradation, thereby reducing the total cellular pool of STAT3 available for activation and downstream signaling. This leads to the downregulation of STAT3 target genes, such as the matrix metalloproteinases MMP-2 and MMP-9, which are involved in cancer cell invasion and metastasis. Molecular docking studies have also suggested that Eupalinolide J may bind to the DNA binding domain of STAT3, potentially interfering with its transcriptional activity.

cluster_Nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 JAK->STAT3_inactive  Phosphorylation pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 Ubiquitin Ubiquitin Dimer p-STAT3 Dimer pSTAT3->Dimer Nucleus Nucleus Dimer->Nucleus Transcription Gene Transcription Dimer->Transcription MMP MMP-2, MMP-9 Transcription->MMP Eupalinolide_J Eupalinolide J Eupalinolide_J->STAT3_inactive  Promotes  Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Degradation

Caption: Mechanism of Eupalinolide J on the STAT3 Signaling Pathway.

This compound: Induction of Apoptosis via STAT3-Independent Pathways

In contrast to Eupalinolide J, current research on this compound suggests that its anticancer effects in TNBC cells are primarily mediated through the induction of apoptosis via STAT3-independent mechanisms. This compound has been shown to modulate reactive oxygen species (ROS) generation and the Akt/p38 MAPK signaling pathway. This compound induces apoptosis, decreases mitochondrial membrane potential, and elevates caspase-3 activity and ROS content in TNBC cells. While these pathways can sometimes cross-talk with STAT3 signaling, the primary mechanism of action for this compound appears to be distinct from direct STAT3 inhibition.

Eupalinolide_O This compound ROS ROS Generation Eupalinolide_O->ROS Akt Akt Eupalinolide_O->Akt  Inhibition p38_MAPK p38 MAPK Eupalinolide_O->p38_MAPK  Activation Mitochondria Mitochondrial Membrane Potential (ΔΨm) Decrease ROS->Mitochondria Apoptosis Apoptosis Akt->Apoptosis p38_MAPK->Apoptosis Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Caspase3->Apoptosis Cell_Culture Cell Culture & Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection Analysis Analysis Detection->Analysis

References

Validating the Pro-Apoptotic Effects of Eupalinolide O in Triple-Negative Breast Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the pro-apoptotic effects of Eupalinolide O, a novel sesquiterpene lactone, in triple-negative breast cancer (TNBC). Through a detailed comparison with established therapeutic alternatives and a thorough presentation of experimental data and protocols, this document serves as a valuable resource for researchers and drug development professionals exploring new avenues for TNBC treatment.

Performance Comparison: this compound vs. Standard TNBC Therapeutics

The efficacy of this compound in inducing cell death in TNBC is benchmarked against standard chemotherapeutic agents and targeted therapies. The following tables summarize key quantitative data from in vitro studies on the MDA-MB-231 human TNBC cell line, a widely used model for metastatic breast cancer.

Table 1: Comparative Cytotoxicity (IC50) in MDA-MB-231 Cells

CompoundIC50 Value (µM)Treatment DurationReference
This compound 10.34 µM24 hours[1]
5.85 µM48 hours[1]
3.57 µM72 hours[1]
Doxorubicin ~1 µM48 hours[2]
6.602 µM48 hours[3]
0.69 µMNot Specified
Olaparib 95.1 µMNot Specified
14 µM7 days

Note: IC50 values can vary between studies due to different experimental conditions.

Table 2: Pro-Apoptotic Activity in TNBC Cells

CompoundCell LineConcentrationApoptotic EffectReference
This compound MDA-MB-231 & MDA-MB-4535 µM & 10 µMIncreased apoptosis rate, decreased mitochondrial membrane potential, elevated caspase-3 activity. Regulated expression of apoptosis-related mRNAs.
Paclitaxel MDA-MB-23125, 50, & 100 nMDose- and time-dependent increase in apoptosis.
Olaparib MDA-MB-231Not SpecifiedDid not induce apoptosis alone.
Docetaxel MDA-MB-23110 nmol/LMinimal increase in Annexin V binding, suggesting non-apoptotic mitotic death.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are based on the study of this compound's effects on TNBC cells.

Cell Viability Assessment (MTT Assay)
  • Cell Seeding: Seed TNBC cells (MDA-MB-231 or MDA-MB-453) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well. Shake the plate for 10 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control group.

Clonogenic Assay
  • Cell Seeding: Plate TNBC cells in 6-well plates at a density of 500 cells per well and allow them to adhere overnight.

  • Treatment: Expose the cells to different concentrations of this compound for 48 hours.

  • Incubation: Replace the medium with fresh, drug-free medium and incubate for approximately 2 weeks, allowing colonies to form.

  • Colony Staining: Wash the colonies with phosphate-buffered saline (PBS), fix with 4% paraformaldehyde for 30 minutes, and stain with 0.1% crystal violet for 20 minutes.

  • Colony Counting: Count the number of colonies (containing >50 cells) manually or using an imaging system.

Apoptosis Analysis by Flow Cytometry
  • Cell Treatment: Treat TNBC cells with this compound at the desired concentrations for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's instructions.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blotting
  • Protein Extraction: Lyse the treated TNBC cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • Electrophoresis: Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, p-p38) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanism of Action

To elucidate the cellular processes affected by this compound, the following diagrams illustrate the experimental workflow and the proposed signaling pathway.

experimental_workflow cluster_in_vitro In Vitro Analysis cluster_assays Functional Assays cluster_molecular Molecular Analysis cluster_outcomes Key Outcomes tnbc_cells TNBC Cells (MDA-MB-231, MDA-MB-453) treatment This compound Treatment (Various Concentrations & Durations) tnbc_cells->treatment mtt MTT Assay (Cell Viability) treatment->mtt clonogenic Clonogenic Assay (Proliferation) treatment->clonogenic flow_cytometry Flow Cytometry (Apoptosis - Annexin V/PI) treatment->flow_cytometry mmp MMP Measurement treatment->mmp caspase_activity Caspase-3 Activity treatment->caspase_activity ros ROS Generation treatment->ros western_blot Western Blot (Protein Expression) treatment->western_blot inhibition Inhibition of Viability & Proliferation mtt->inhibition clonogenic->inhibition apoptosis Induction of Apoptosis flow_cytometry->apoptosis mmp->apoptosis caspase_activity->apoptosis pathway Modulation of Signaling Pathways ros->pathway western_blot->pathway

Experimental workflow for validating this compound's effects.

signaling_pathway cluster_cellular_effects Cellular Effects cluster_signaling Signaling Cascade cluster_apoptosis Apoptotic Machinery EO This compound ROS ↑ ROS Generation EO->ROS Akt Akt ROS->Akt p38 p38 MAPK ROS->p38 pAkt ↓ p-Akt Akt->pAkt Inhibition Bcl2 ↓ Bcl-2 (Anti-apoptotic) pp38 ↑ p-p38 MAPK p38->pp38 Activation pp38->Bcl2 Bax ↑ Bax (Pro-apoptotic) pp38->Bax MMP ↓ Mitochondrial Membrane Potential Bcl2->MMP Bax->MMP Casp3 ↑ Cleaved Caspase-3 MMP->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

This compound-induced apoptosis signaling pathway in TNBC.

Concluding Remarks

This compound demonstrates significant pro-apoptotic effects in TNBC cell lines, operating through the modulation of ROS generation and the Akt/p38 MAPK signaling pathway. Its efficacy, as indicated by IC50 values, is within a promising micromolar range, although direct comparisons with clinical agents like Doxorubicin suggest that its potency may be lower. However, this compound's distinct mechanism of action presents a potential therapeutic strategy, particularly for chemoresistant TNBC.

The provided data and protocols offer a solid foundation for further investigation into this compound. Future research should focus on direct, head-to-head comparative studies with standard-of-care drugs under identical experimental conditions and in in vivo models to fully elucidate its therapeutic potential for triple-negative breast cancer.

References

A Comparative Analysis of Eupalinolide O and Eupalinolide B Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the anti-cancer properties of two promising sesquiterpene lactones, Eupalinolide O and Eupalinolide B, derived from Eupatorium lindleyanum.

This guide provides a comparative analysis of the cytotoxic effects of this compound (EO) and Eupalinolide B (EB), two natural compounds that have demonstrated significant potential in cancer research. We will delve into their performance against various cancer cell lines, supported by experimental data, and elucidate the underlying mechanisms of action.

Data Presentation: Cytotoxicity Profile

The cytotoxic activity of this compound and Eupalinolide B has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. A recent study directly compared the cytotoxicity of Eupalinolide A, B, and O in the pancreatic cancer cell line MiaPaCa-2 and found that Eupalinolide B exhibited the most pronounced effect[1].

CompoundCell LineCancer TypeIC50 (µM)Assay Duration (h)
This compound MDA-MB-231Triple-Negative Breast Cancer~1048
MDA-MB-453Triple-Negative Breast Cancer~548
MDA-MB-468Breast CancerNot explicitly stated, but significant activity observed-
Eupalinolide B SMMC-7721Hepatic Carcinoma~1248
HCCLM3Hepatic Carcinoma~1248
MiaPaCa-2Pancreatic CancerMost potent among EO and EA-
PANC-1Pancreatic CancerSignificant inhibitory effects-
PL-45Pancreatic CancerSignificant inhibitory effects-

Note: The IC50 values are approximated from the available graphical data in the cited studies. Direct numerical values were not always provided.

Experimental Protocols

The evaluation of the cytotoxic effects of this compound and Eupalinolide B involved standard in vitro assays to determine cell viability and elucidate the mechanisms of cell death.

Cell Viability Assay (MTT Assay)

The most common method used to assess the cytotoxicity of these compounds is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The following day, the cells are treated with various concentrations of this compound or Eupalinolide B (e.g., 0, 1, 5, 10, 20 µM) for specified durations (e.g., 24, 48, 72 hours)[2]. A vehicle control (DMSO) is also included.

  • MTT Incubation: After the treatment period, MTT solution is added to each well and the plates are incubated to allow the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (such as DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The cell viability is calculated as a percentage of the control group.

Apoptosis Analysis (Flow Cytometry)

Flow cytometry is employed to quantify the extent of apoptosis (programmed cell death) induced by the compounds.

  • Cell Treatment: Cells are treated with this compound or Eupalinolide B at predetermined concentrations.

  • Cell Harvesting and Staining: After treatment, both adherent and floating cells are collected, washed, and then stained with Annexin V and Propidium Iodide (PI).

  • Flow Cytometric Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.

Mechanisms of Action and Signaling Pathways

This compound and Eupalinolide B exert their cytotoxic effects through distinct signaling pathways, leading to cell cycle arrest and cell death.

This compound has been shown to induce apoptosis and cell cycle arrest at the G2/M phase in breast cancer cells[3][4]. Its mechanism involves the generation of reactive oxygen species (ROS) and modulation of the Akt/p38 MAPK signaling pathway[2]. The induction of apoptosis by this compound is caspase-dependent.

Eupalinolide B has been found to induce a form of iron-dependent cell death called ferroptosis in hepatic carcinoma cells. This process is mediated by endoplasmic reticulum (ER) stress and the ROS-ER-JNK signaling pathway. In pancreatic cancer, Eupalinolide B induces apoptosis, elevates ROS levels, and disrupts copper homeostasis, potentially leading to a form of copper-induced cell death known as cuproptosis. It has also been identified as a novel inhibitor of Lysine-specific demethylase 1 (LSD1), which is highly expressed in several cancers.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis start Cancer Cell Lines seed Seed cells in 96-well plates start->seed treat_EO This compound treat_EB Eupalinolide B control Vehicle Control (DMSO) mtt MTT Assay treat_EO->mtt flow Flow Cytometry (Apoptosis) treat_EO->flow treat_EB->mtt treat_EB->flow control->mtt ic50 IC50 Determination mtt->ic50 pathway Signaling Pathway Analysis flow->pathway

Caption: Experimental workflow for comparing the cytotoxicity of this compound and Eupalinolide B.

signaling_pathways cluster_EO This compound cluster_EB Eupalinolide B EO This compound ROS_EO ROS Generation EO->ROS_EO Akt_p38 Akt/p38 MAPK Pathway EO->Akt_p38 Apoptosis_EO Apoptosis ROS_EO->Apoptosis_EO Akt_p38->Apoptosis_EO G2M G2/M Arrest Akt_p38->G2M EB Eupalinolide B ROS_EB ROS Generation EB->ROS_EB Apoptosis_EB Apoptosis EB->Apoptosis_EB Cuproptosis Cuproptosis EB->Cuproptosis ER_Stress ER Stress ROS_EB->ER_Stress JNK JNK Pathway ER_Stress->JNK Ferroptosis Ferroptosis JNK->Ferroptosis

Caption: Simplified signaling pathways for this compound and Eupalinolide B cytotoxicity.

References

Validating the Mechanism of Action of Eupalinolide O: A Comparative Guide with a CRISPR/Cas9 Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Eupalinolide O and its analogues, focusing on their anti-cancer properties and mechanisms of action. A key feature of this guide is a proposed experimental framework utilizing CRISPR/Cas9 gene-editing technology to validate the molecular targets of this compound, offering a powerful strategy for target confirmation and advancing drug development.

Comparative Analysis of Eupalinolide Analogues

Eupalinolides, a class of sesquiterpene lactones extracted from Eupatorium lindleyanum DC., have demonstrated significant anti-cancer activities.[1][2] This section compares the cytotoxic effects of this compound with its analogues, Eupalinolide B and Eupalinolide J, across various cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50) of Eupalinolide Analogues in Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (µM)Time (h)Reference
This compound MDA-MB-231Triple-Negative Breast Cancer10.3424[3]
5.8548[3]
3.5772[3]
MDA-MB-453Triple-Negative Breast Cancer11.4724
7.0648
3.0372
Eupalinolide B TU686Laryngeal Cancer6.73-
TU212Laryngeal Cancer1.03-
M4eLaryngeal Cancer3.12-
AMC-HN-8Laryngeal Cancer2.13-
Hep-2Laryngeal Cancer9.07-
LCCLaryngeal Cancer4.20-
SMMC-7721Hepatocellular Carcinoma12 (approx.)48
HCCLM3Hepatocellular Carcinoma12 (approx.)48
Eupalinolide J MDA-MB-231Triple-Negative Breast Cancer3.74 ± 0.58-
MDA-MB-468Triple-Negative Breast Cancer4.30 ± 0.39-
PC-3Prostate Cancer--
DU-145Prostate Cancer--

Note: IC50 values can vary between studies due to different experimental conditions. The absence of a value indicates that data was not available in the cited sources.

Unraveling the Mechanism of Action: Key Signaling Pathways

Eupalinolides exert their anti-cancer effects by modulating several critical signaling pathways, primarily leading to apoptosis and cell cycle arrest.

This compound

This compound has been shown to induce apoptosis in triple-negative breast cancer cells by modulating the generation of reactive oxygen species (ROS) and subsequently impacting the Akt/p38 MAPK signaling pathway. This leads to a loss of mitochondrial membrane potential and activation of caspases, key executioners of apoptosis.

Eupalinolide_O_Pathway This compound This compound ROS ROS Generation This compound->ROS Akt Akt (Phosphorylation ↓) ROS->Akt p38 p38 MAPK (Phosphorylation ↑) ROS->p38 Apoptosis Apoptosis Akt->Apoptosis p38->Apoptosis

This compound signaling pathway.

Eupalinolide J

Eupalinolide J has been identified as a potent inhibitor of the STAT3 signaling pathway in triple-negative breast cancer. It promotes the ubiquitin-dependent degradation of STAT3, leading to the downregulation of metastasis-related genes. This inhibition of STAT3 activity induces apoptosis and cell cycle arrest.

Eupalinolide_J_Pathway Eupalinolide J Eupalinolide J STAT3 STAT3 Degradation ↑ Eupalinolide J->STAT3 Metastasis Metastasis Genes (MMP-2, MMP-9) ↓ STAT3->Metastasis Apoptosis Apoptosis STAT3->Apoptosis

Eupalinolide J signaling pathway.

Validation of this compound's Mechanism of Action via CRISPR/Cas9

While the involvement of the Akt/p38 MAPK pathway in this compound-induced apoptosis is supported by experimental data, CRISPR/Cas9-mediated gene knockout provides a definitive method to validate these targets. By specifically knocking out key genes in this pathway, researchers can ascertain their necessity for the compound's activity.

Proposed Experimental Workflow

This workflow outlines the steps to validate the roles of Akt1 and p38 (MAPK14) in the apoptotic effects of this compound.

CRISPR_Workflow cluster_0 Phase 1: sgRNA Design & Vector Construction cluster_1 Phase 2: Cell Line Engineering cluster_2 Phase 3: Phenotypic Analysis A Design sgRNAs targeting Akt1 and MAPK14 (p38) B Clone sgRNAs into Cas9 expression vector A->B C Transfect cancer cells (e.g., MDA-MB-231) B->C D Select and expand single-cell clones C->D E Validate knockout by sequencing and Western blot D->E F Treat WT and KO cells with this compound E->F G Assess apoptosis via Annexin V/PI staining F->G H Analyze cell viability (e.g., MTT assay) F->H

CRISPR/Cas9 validation workflow.

Detailed Experimental Protocols

CRISPR/Cas9-Mediated Gene Knockout

This protocol provides a general framework for generating knockout cell lines.

a. sgRNA Design and Cloning:

  • Design at least two unique sgRNAs targeting constitutive exons of the target genes (e.g., AKT1, MAPK14) using online tools like Benchling or CRISPOR.

  • Synthesize and anneal complementary oligonucleotides for each sgRNA.

  • Clone the annealed oligos into a Cas9 expression vector (e.g., pX459) that also contains a selection marker like puromycin (B1679871) resistance.

b. Transfection and Selection:

  • Transfect the sgRNA-Cas9 plasmids into the target cancer cell line (e.g., MDA-MB-231) using a suitable transfection reagent.

  • 48 hours post-transfection, begin selection with puromycin to eliminate non-transfected cells.

  • After selection, culture the cells to allow for recovery and expansion.

c. Single-Cell Cloning and Validation:

  • Isolate single cells into 96-well plates using limiting dilution or fluorescence-activated cell sorting (FACS).

  • Expand the resulting colonies.

  • Validate gene knockout in the clonal populations by Sanger sequencing of the target locus to identify insertions/deletions (indels) and by Western blotting to confirm the absence of the target protein.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is used to quantify apoptosis in wild-type (WT) and knockout (KO) cells following treatment with this compound.

  • Cell Treatment: Seed WT and KO cells in 6-well plates and treat with this compound (at a concentration determined from IC50 values) or vehicle control for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This protocol is used to confirm protein knockout and to analyze the expression of signaling proteins.

  • Protein Extraction: Lyse treated and untreated WT and KO cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, p38, p-p38, Caspase-3, PARP, and a loading control like β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

By employing this CRISPR/Cas9-based validation strategy, researchers can definitively confirm the on-target effects of this compound, strengthening the rationale for its further development as a therapeutic agent. This approach, combined with comparative analysis against its analogues, provides a robust framework for advancing natural product-based drug discovery.

References

Eupalinolide O: A Comparative Analysis of Efficacy Against Standard Chemotherapeutic Agents in Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro efficacy of Eupalinolide O, a novel sesquiterpene lactone, with standard-of-care chemotherapeutic agents for triple-negative breast cancer (TNBC). The data presented is compiled from peer-reviewed studies to offer an objective analysis of its potential as an anti-cancer agent.

Quantitative Efficacy Comparison

The cytotoxic effects of this compound and standard chemotherapeutic agents—doxorubicin (B1662922), cisplatin (B142131), and paclitaxel—have been evaluated across various triple-negative breast cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is summarized below.

CompoundCell LineIncubation Time (h)IC50 (µM)Reference
This compound MDA-MB-2312410.34[1]
485.85[1]
723.57[1]
MDA-MB-4532411.47[1]
487.06[1]
723.03
Doxorubicin MDA-MB-231Not Specified0.28
480.69
72~0.127
MDA-MB-468Not Specified0.13
480.49
Cisplatin MDA-MB-2314856.27
7230.51
MDA-MB-468Not Specified>20 (at 20µM, ~51% viability)
Paclitaxel MDA-MB-231Not Specified0.0024
Not Specified~0.3-5
MDA-MB-468Not Specified0.0018

Mechanisms of Action: A Comparative Overview

This compound and standard chemotherapeutic agents induce cancer cell death through distinct signaling pathways.

This compound has been shown to induce apoptosis in human triple-negative breast cancer cells by modulating the generation of Reactive Oxygen Species (ROS) and affecting the Akt/p38 MAPK signaling pathway. This leads to cell cycle arrest and programmed cell death.

Doxorubicin , an anthracycline antibiotic, primarily works by intercalating DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis. In TNBC, its efficacy is associated with the inhibition of the PI3K/AKT/mTOR signaling pathway. Resistance to doxorubicin in TNBC has been linked to the Wnt/β-catenin signaling pathway.

Cisplatin , a platinum-based drug, forms DNA adducts, which triggers DNA damage responses and apoptosis. In TNBC, the sensitivity to cisplatin is determined by the activation status of cell-cycle checkpoints and can be influenced by the PI3K/Akt and MEK/ERK signaling pathways.

Paclitaxel , a taxane, stabilizes microtubules, leading to mitotic arrest and apoptosis. In TNBC, it can activate the cGAS-STING signaling pathway, which is linked to an anti-tumor immune response. Resistance mechanisms can involve the Sonic Hedgehog (SHH) and Wnt signaling pathways.

Signaling Pathway Diagrams

Eupalinolide_O_Pathway EO This compound ROS ↑ ROS Generation EO->ROS Akt Akt Phosphorylation (Inhibition) ROS->Akt p38 p38 MAPK Phosphorylation (Activation) ROS->p38 Apoptosis Apoptosis Akt->Apoptosis p38->Apoptosis Standard_Chemo_Pathways cluster_doxo Doxorubicin cluster_cis Cisplatin cluster_pac Paclitaxel Doxo Doxorubicin PI3K_Akt_mTOR PI3K/Akt/mTOR (Inhibition) Doxo->PI3K_Akt_mTOR Apoptosis_D Apoptosis PI3K_Akt_mTOR->Apoptosis_D Cis Cisplatin DNA_Damage_C DNA Damage Cis->DNA_Damage_C Checkpoints Cell Cycle Checkpoints DNA_Damage_C->Checkpoints Apoptosis_C Apoptosis Checkpoints->Apoptosis_C Pac Paclitaxel Microtubules Microtubule Stabilization Pac->Microtubules cGAS_STING cGAS-STING Activation Microtubules->cGAS_STING Apoptosis_P Apoptosis cGAS_STING->Apoptosis_P MTT_Workflow A 1. Seed TNBC cells in 96-well plates B 2. Treat cells with This compound or chemotherapeutic agents A->B C 3. Incubate for 24, 48, or 72 hours B->C D 4. Add MTT reagent to each well C->D E 5. Incubate to allow formazan crystal formation D->E F 6. Solubilize crystals with DMSO or solubilization solution E->F G 7. Measure absorbance at ~570 nm F->G

References

Comparative Analysis of Eupalinolide O-Induced G2/M Cell Cycle Arrest: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the sesquiterpene lactone, eupalinolide O, demonstrates its consistent ability to induce cell cycle arrest at the G2/M phase in various cancer cell lines. This guide provides a comparative overview of its efficacy against other known G2/M inhibitors, supported by experimental data and detailed protocols to aid in the reproducibility of these findings.

Introduction

This compound, a natural compound extracted from Eupatorium lindleyanum, has emerged as a promising anti-cancer agent due to its ability to halt cell proliferation by inducing G2/M phase cell cycle arrest.[1] This guide offers an objective comparison of this compound's performance with established G2/M inhibitors such as paclitaxel, vincristine, and nocodazole. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate further investigation and application of this potent compound.

Data Presentation: Quantitative Comparison of G2/M Arrest

The efficacy of this compound in inducing G2/M cell cycle arrest has been quantified in several studies. The following tables summarize the key findings and provide a comparative look at its activity alongside other eupalinolides and standard chemotherapeutic agents.

CompoundCell LineConcentrationTreatment Time% of Cells in G2/M Phase (Control)% of Cells in G2/M Phase (Treated)Fold IncreaseReference
This compound MDA-MB-4688 µM24 h12.67%31.60%2.5[1]
Eupalinolide A A549Not SpecifiedNot Specified2.91%21.99%7.6[2][3]
Eupalinolide A H1299Not SpecifiedNot Specified8.22%18.91%2.3[2]
Vincristine SH-SY5Y0.1 µM18 h13.28%72.34%5.4
Nocodazole MDA-MB-4681 µM16-24 h2.4%8.1% (Mitotic Index)3.4
Paclitaxel CHMm1 µM24 hNot SpecifiedSignificantly Increased-

Note: Direct comparison of fold increase should be interpreted with caution due to variations in cell lines, treatment conditions, and endpoint measurements (percentage of cells in G2/M vs. mitotic index).

Mechanism of Action: Signaling Pathways and Molecular Targets

This compound exerts its cell cycle inhibitory effects through the modulation of key regulatory proteins. Experimental evidence consistently points to the downregulation of cyclin B1 and its catalytic partner, cdc2 (CDK1), as a primary mechanism. Furthermore, this compound has been shown to suppress the Akt signaling pathway, a critical regulator of cell survival and proliferation.

Eupalinolide_O_Signaling_Pathway This compound This compound Akt Pathway Akt Pathway This compound->Akt Pathway Suppression Cyclin B1/cdc2 Complex Cyclin B1/cdc2 Complex This compound->Cyclin B1/cdc2 Complex Downregulation Akt Pathway->Cyclin B1/cdc2 Complex G2/M Arrest G2/M Arrest Cyclin B1/cdc2 Complex->G2/M Arrest Induction

Reproducibility and Experimental Protocols

To ensure the reproducibility of the findings presented, detailed experimental protocols for key assays are provided below.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is a standard method for quantifying the distribution of cells in different phases of the cell cycle.

Materials:

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

  • Harvest cells and wash with PBS.

  • Fix the cells by resuspending in ice-cold 70% ethanol and incubate for at least 2 hours at -20°C.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate at room temperature for 30 minutes in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Cell_Cycle_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Harvest Harvest Cells Wash_PBS1 Wash with PBS Harvest->Wash_PBS1 Fix Fix in 70% Ethanol Wash_PBS1->Fix Wash_PBS2 Wash with PBS Fix->Wash_PBS2 Stain Stain with Propidium Iodide Wash_PBS2->Stain Flow Flow Cytometry Stain->Flow Histogram Generate DNA Content Histogram Flow->Histogram Quantify Quantify Cell Cycle Phases Histogram->Quantify

Western Blotting for Cell Cycle-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin B1, anti-cdc2, anti-phospho-Akt, anti-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated and control cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow cluster_protein_prep Protein Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection Lysis Cell Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Conclusion

References

Eupalinolide O on Center Stage: A Comparative Bioactivity Analysis Against Natural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing quest for novel anticancer agents, sesquiterpene lactones isolated from the genus Eupatorium have emerged as a promising class of natural products. Among these, Eupalinolide O has demonstrated significant cytotoxic and pro-apoptotic effects in various cancer cell lines. This guide provides a comparative analysis of the biological activities of this compound against its naturally occurring analogs, Eupalinolide A, B, and J. The information, supported by experimental data, is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of these potent compounds.

Comparative Cytotoxicity

The cytotoxic effects of this compound and its natural analogs have been evaluated against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, offering a quantitative comparison of their potency.

CompoundCell LineCancer TypeIC50 (µM)Incubation Time (h)
This compound MDA-MB-231Triple-Negative Breast Cancer10.3424
5.8548
3.5772
MDA-MB-453Triple-Negative Breast Cancer11.4724
7.0648
3.0372
MDA-MB-468Breast CancerNot explicitly stated, but showed significant activity-
Eupalinolide A MHCC97-LHepatocellular Carcinoma~10 (significant inhibition)48
HCCLM3Hepatocellular Carcinoma~10 (significant inhibition)48
Eupalinolide B MiaPaCa-2Pancreatic CancerMost pronounced effect compared to EA and EO-
SMMC-7721Hepatocellular CarcinomaSignificant dose-dependent decrease in viability48
HCCLM3Hepatocellular CarcinomaSignificant dose-dependent decrease in viability48
Eupalinolide J U251GlioblastomaNon-significant cytotoxic doses used for metastasis assays48
MDA-MB-231Triple-Negative Breast CancerNon-significant cytotoxic doses used for metastasis assays48

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Mechanisms of Action and Signaling Pathways

The anticancer activity of these eupalinolides stems from their ability to modulate various cellular signaling pathways, leading to apoptosis, cell cycle arrest, and inhibition of metastasis.

This compound has been shown to induce apoptosis in triple-negative breast cancer (TNBC) cells by modulating reactive oxygen species (ROS) generation and the Akt/p38 MAPK signaling pathway.[1][2] In MDA-MB-468 breast cancer cells, it induces cell cycle arrest at the G2/M phase and triggers caspase-dependent apoptosis.[3][4]

Eupalinolide_O_Pathway This compound This compound ROS ROS This compound->ROS G2_M_Arrest G2/M Phase Cell Cycle Arrest This compound->G2_M_Arrest Akt Akt (inhibition) ROS->Akt p38_MAPK p38 MAPK (activation) ROS->p38_MAPK Apoptosis Apoptosis Akt->Apoptosis prevents Caspases Caspase Activation p38_MAPK->Caspases Caspases->Apoptosis

This compound induces apoptosis via ROS and Akt/p38 MAPK pathways.

Eupalinolide J is a noted inhibitor of cancer metastasis. It promotes the ubiquitin-dependent degradation of STAT3, a key transcription factor involved in cell proliferation and metastasis.[5] This leads to the downregulation of metastasis-related genes such as MMP-2 and MMP-9. In TNBC cells, Eupalinolide J also induces apoptosis and cell cycle arrest at the G2/M phase by targeting the STAT3 signaling pathway.

Eupalinolide_J_Pathway Eupalinolide J Eupalinolide J STAT3 STAT3 Eupalinolide J->STAT3 promotes degradation of Ubiquitination Ubiquitin-Dependent Degradation STAT3->Ubiquitination MMP2 MMP-2 (downregulation) Ubiquitination->MMP2 MMP9 MMP-9 (downregulation) Ubiquitination->MMP9 Metastasis Metastasis (inhibition) MMP2->Metastasis MMP9->Metastasis

Eupalinolide J promotes STAT3 degradation, inhibiting metastasis.

Eupalinolide A has been reported to induce autophagy in hepatocellular carcinoma cells through the ROS/ERK signaling pathway, leading to cell death.

Eupalinolide B demonstrates potent anticancer effects in pancreatic and hepatic carcinoma cells by inducing ferroptosis and apoptosis, which is mediated by the ROS-ER-JNK pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative analysis are provided below.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity, which is indicative of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the Eupalinolide compounds for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.

  • Cell Treatment: Treat cells with the Eupalinolide compounds at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blotting

This technique is used to detect specific proteins in a sample and assess the effect of the compounds on signaling pathways.

  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against the target proteins (e.g., Akt, p38, STAT3, caspases) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_0 In Vitro Assays Cell_Culture Cancer Cell Lines Treatment Eupalinolide Treatment Cell_Culture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow_Cytometry Flow Cytometry (Apoptosis) Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Data_Analysis Data Analysis (IC50, Apoptosis Rate, etc.) MTT->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis

General experimental workflow for bioactivity assessment.

Conclusion

This compound and its natural analogs exhibit potent and varied anticancer activities through the modulation of distinct signaling pathways. While this compound demonstrates significant pro-apoptotic effects in breast cancer, Eupalinolide J shows promise as a metastasis inhibitor. Eupalinolides A and B highlight the potential for inducing other forms of cell death, such as autophagy and ferroptosis. This comparative guide underscores the importance of further research to fully elucidate the therapeutic potential of these natural compounds and to guide the development of novel, more effective anticancer agents. The lack of publicly available data on synthetic analogs of this compound presents an opportunity for future research in medicinal chemistry to explore structure-activity relationships and develop derivatives with improved pharmacological properties.

References

Comparative Metabolomics of Eupatorium Species for Eupalinolide O Content: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Eupatorium species with a focus on the sesquiterpene lactone, Eupalinolide O. This document summarizes the current knowledge on the distribution of this compound and provides detailed experimental methodologies for its analysis.

Introduction to this compound

This compound is a sesquiterpene lactone that has been isolated from Eupatorium lindleyanum DC.[1][2][3]. Sesquiterpene lactones are a diverse group of secondary metabolites found in many plant families, particularly the Asteraceae, to which the genus Eupatorium belongs[4]. These compounds are known for their wide range of biological activities, and this compound, along with other eupalinolides, has been a subject of interest for its potential pharmacological properties[5]. This guide focuses on the comparative metabolomics of Eupatorium species concerning their this compound content.

Comparative Analysis of this compound Content

A comprehensive review of current literature reveals that while numerous phytochemical studies have been conducted on various Eupatorium species, quantitative data for this compound content is sparse. Eupatorium lindleyanum is the primary species from which this compound has been identified.

A detailed metabolomic analysis of Eupatorium lindleyanum investigated the distribution of various metabolites, including other sesquiterpene lactones like Eupalinolide A and B, in different plant parts (flowers, leaves, and stems). This study indicated that the concentration of sesquiterpene lactones is significantly higher in the flowers compared to the leaves and stems. While this provides a strong indication that the flowers of E. lindleyanum would be the richest source of this compound, specific quantitative data for this compound was not reported in that particular study.

To date, a direct comparative study quantifying this compound across multiple Eupatorium species has not been published. The following table summarizes the known information regarding the presence of this compound in the genus.

Eupatorium SpeciesPlant PartThis compound ContentReference
Eupatorium lindleyanumAerial PartsPresent (Quantification not reported)
Other Eupatorium SpeciesNot ApplicableData not availableN/A

Note: The lack of quantitative data for this compound in E. lindleyanum and its absence in phytochemical screenings of other Eupatorium species highlight a significant research gap.

Experimental Protocols

For researchers interested in the quantitative analysis of this compound in Eupatorium species, the following experimental protocols are recommended based on methodologies successfully applied to similar sesquiterpene lactones in E. lindleyanum.

Sample Preparation and Extraction
  • Plant Material: Collect fresh plant material (flowers, leaves, stems) from the desired Eupatorium species. Dry the material at a constant temperature (e.g., 50 °C) to a constant weight.

  • Pulverization: Grind the dried plant material into a fine powder using a laboratory mill.

  • Extraction:

    • Accurately weigh approximately 1.0 g of the powdered plant material.

    • Transfer to an extraction vessel and add 25 mL of a methanol-water solution (e.g., 80:20 v/v).

    • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

    • Centrifuge the extract at 12,000 rpm for 10 minutes.

    • Collect the supernatant and filter it through a 0.22 µm membrane filter prior to analysis.

Analytical Methodology: UPLC-MS/MS
  • Instrumentation: A high-performance liquid chromatography system coupled with a triple quadrupole tandem mass spectrometer (UPLC-MS/MS) is recommended for sensitive and selective quantification.

  • Chromatographic Conditions (Adapted from a similar study):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm).

    • Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

    • Column Temperature: 35 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes should be tested for optimal sensitivity for this compound.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for this compound need to be determined by infusing a standard solution.

    • Source Parameters: Capillary voltage, source temperature, desolvation gas flow, and cone gas flow should be optimized for the specific instrument and compound.

  • Quantification: A calibration curve should be prepared using a certified reference standard of this compound over a suitable concentration range. The concentration of this compound in the plant extracts can then be determined by comparing the peak area to the calibration curve.

Biosynthesis of Sesquiterpene Lactones

The biosynthesis of sesquiterpene lactones in the Asteraceae family is a complex process that begins with the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which produce the universal isoprene (B109036) precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

Sesquiterpene_Lactone_Biosynthesis cluster_0 Upstream Pathways cluster_1 Sesquiterpene Lactone Core Biosynthesis cluster_2 Tailoring Reactions IPP IPP GPP GPP IPP->GPP FPP FPP IPP->FPP DMAPP DMAPP DMAPP->GPP GPP->FPP Sesquiterpene_Synthase Sesquiterpene_Synthase FPP->Sesquiterpene_Synthase Pyruvate Pyruvate Pyruvate->DMAPP MEP Pathway (Plastid) Acetyl-CoA Acetyl-CoA Acetyl-CoA->IPP MVA Pathway (Cytosol) Germacrene_A Germacrene_A Sesquiterpene_Synthase->Germacrene_A Cytochrome_P450s Cytochrome_P450s Germacrene_A->Cytochrome_P450s Hydroxylated_Intermediates Hydroxylated_Intermediates Cytochrome_P450s->Hydroxylated_Intermediates Lactonization Lactonization Hydroxylated_Intermediates->Lactonization Sesquiterpene_Lactone_Core Sesquiterpene_Lactone_Core Lactonization->Sesquiterpene_Lactone_Core Hydroxylation Hydroxylation Sesquiterpene_Lactone_Core->Hydroxylation Acylation Acylation Hydroxylation->Acylation Glycosylation Glycosylation Acylation->Glycosylation Eupalinolide_O Eupalinolide_O Glycosylation->Eupalinolide_O

Caption: Generalized biosynthetic pathway of sesquiterpene lactones.

The formation of the C15 backbone of sesquiterpenes is catalyzed by sesquiterpene synthases, which convert farnesyl pyrophosphate (FPP) into various cyclic structures. A series of post-cyclization modifications, including hydroxylations, acylations, and glycosylations, catalyzed by enzymes such as cytochrome P450s and transferases, leads to the vast diversity of sesquiterpene lactones, including this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative metabolomic analysis of Eupatorium species for this compound content.

Experimental_Workflow Plant_Material Eupatorium Species (Flowers, Leaves, Stems) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Ultrasonic-Assisted Extraction (Methanol/Water) Drying_Grinding->Extraction Filtration Centrifugation and Filtration Extraction->Filtration UPLC_MSMS UPLC-MS/MS Analysis Filtration->UPLC_MSMS Data_Acquisition MRM Data Acquisition UPLC_MSMS->Data_Acquisition Data_Processing Peak Integration and Quantification Data_Acquisition->Data_Processing Statistical_Analysis Comparative Statistical Analysis Data_Processing->Statistical_Analysis Results This compound Content Comparison Statistical_Analysis->Results

Caption: Workflow for this compound quantification.

Conclusion and Future Directions

The current body of scientific literature indicates that this compound is a known constituent of Eupatorium lindleyanum, with sesquiterpene lactones, in general, being most concentrated in the flowers. However, there is a clear lack of quantitative data for this compound, not only in E. lindleyanum but across the entire Eupatorium genus. This presents a significant opportunity for future research.

Future studies should focus on:

  • Developing and validating a robust analytical method for the quantification of this compound in plant matrices.

  • Screening a wide range of Eupatorium species to determine the distribution and concentration of this compound.

  • Investigating the influence of environmental factors and genetic variations on the production of this compound.

Such research will be invaluable for identifying high-yielding species and optimizing cultivation and extraction processes for this potentially valuable bioactive compound.

References

Safety Operating Guide

Navigating the Safe Disposal of Eupalinolide O in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Core Principle: Do Not Dispose Down the Drain or in Regular Trash

Due to its potential toxicity, particularly to aquatic organisms, Eupalinolide O and any materials contaminated with it should never be disposed of down the sanitary sewer or in the regular trash.[3][4] The primary and mandatory route for disposal is through an approved hazardous waste disposal program, typically managed by a facility's Environmental Health and Safety (EHS) department.[3]

Step-by-Step Disposal Protocol

The following steps outline the recommended procedure for the proper disposal of this compound waste:

  • Waste Identification and Segregation:

    • All waste containing this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, gloves, absorbent paper), and empty containers, must be classified as hazardous waste.

    • This waste must be segregated from other waste streams. Do not mix this compound waste with non-hazardous waste or other types of chemical waste unless explicitly permitted by your institution's EHS guidelines.

  • Container Selection and Management:

    • Use a designated, compatible, and leak-proof container for collecting this compound waste. The container should have a secure, screw-on cap.

    • It is often best to reuse the original container for the waste if it is in good condition. If not, select a container made of a material that will not react with the waste.

    • Ensure the waste container is always kept closed, except when adding waste.

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • Employ secondary containment, such as a tray or bin, to capture any potential leaks from the primary container.

  • Labeling:

    • Properly label the hazardous waste container immediately upon starting waste accumulation. The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

      • An accurate estimation of the concentration and volume of the waste.

      • The date when waste was first added to the container.

      • The name and contact information of the principal investigator or responsible person.

      • The specific laboratory or room number where the waste was generated.

  • Disposal of Contaminated Materials:

    • Solid Waste: Items such as gloves, absorbent pads, and contaminated lab trash should be double-bagged in clear plastic bags, sealed, and placed in the designated solid hazardous waste container.

    • Liquid Waste: Unused solutions containing this compound should be collected in a designated liquid hazardous waste container. Do not mix solids with liquid waste.

    • Empty Containers: Even "empty" containers of this compound are considered hazardous waste as they retain residue. These should be managed according to institutional procedures, which may involve triple-rinsing with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.

  • Arranging for Pickup and Disposal:

    • Once the waste container is full or ready for disposal, a formal request must be submitted to your institution's EHS department.

    • Follow the specific procedures outlined by your EHS for waste pickup, which may involve completing a hazardous waste information form.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, the table below summarizes general guidelines for hazardous waste handling derived from safety protocols.

ParameterGuidelineSource
pH Range for Sewer Disposal Prohibited for this compound. Generally 5.5 - 10.5 for approved substances.
Container Headspace Leave at least 10% headspace to allow for expansion.
Secondary Containment Volume Must be able to hold 110% of the volume of the largest primary container.

Experimental Protocols Cited

The disposal procedures outlined are based on standard hazardous waste management protocols and do not involve experimental methodologies. The key cited information is the hazard classification from the Eupalinolide H Safety Data Sheet, which informs the cautious approach to disposal.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Storage & Disposal start Generate this compound Waste (Solid or Liquid) waste_type Is waste solid or liquid? start->waste_type solid_container Place in designated solid hazardous waste container waste_type->solid_container Solid liquid_container Place in designated liquid hazardous waste container waste_type->liquid_container Liquid label_container Properly label container with 'Hazardous Waste' & contents solid_container->label_container liquid_container->label_container store_waste Store in secondary containment in a Satellite Accumulation Area label_container->store_waste full Is container full? store_waste->full full->store_waste No request_pickup Submit pickup request to Environmental Health & Safety (EHS) full->request_pickup Yes ehs_disposal EHS collects and disposes of waste at an approved facility request_pickup->ehs_disposal

This compound Disposal Workflow

References

Essential Safety and Logistical Information for Handling Eupalinolide O

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols and logistical guidance for the handling and disposal of Eupalinolide O, a sesquiterpene lactone with noted anticancer properties. Given the cytotoxic potential of this compound class, adherence to these procedures is imperative to ensure personnel safety and mitigate environmental contamination.

Personal Protective Equipment (PPE)

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach based on its classification as a sesquiterpene lactone and its known biological activities is essential. The following PPE is mandatory when handling this compound in solid or solution form.

Body PartRequired PPESpecifications and Rationale
Hands Double Nitrile GlovesProvides a robust barrier against skin contact. Double gloving is recommended to protect against undetected punctures or tears.
Eyes/Face Safety Glasses with Side-shields or GogglesProtects eyes from splashes or airborne particles of the compound.
Body Fully-buttoned Laboratory CoatProtects skin and personal clothing from contamination.
Respiratory N95 Respirator or higherRecommended when handling the solid (powder) form of this compound to prevent inhalation of airborne particles. All work with the solid form should be conducted in a certified chemical fume hood.

Operational Plan

A systematic workflow is critical for safely managing this compound from receipt to disposal. The following diagram outlines the mandatory operational steps.

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal receiving Receiving & Storage (Store at -20°C) ppe Don Appropriate PPE receiving->ppe Before handling fume_hood Work in Certified Chemical Fume Hood ppe->fume_hood weighing Weighing Solid (Use dedicated equipment) fume_hood->weighing solubilizing Preparing Solutions (Add solvent to solid slowly) weighing->solubilizing experiment Conducting Experiment solubilizing->experiment decontamination Decontaminate Surfaces & Equipment experiment->decontamination Post-experiment waste_segregation Segregate Waste (Cytotoxic Waste Stream) decontamination->waste_segregation disposal Dispose of Waste (Follow institutional guidelines) waste_segregation->disposal

Caption: Logical workflow for the safe handling of this compound.

Disposal Plan

All materials contaminated with this compound must be treated as cytotoxic waste.

  • Solid Waste: Contaminated items such as gloves, weighing paper, and pipette tips should be placed in a clearly labeled, sealed container designated for cytotoxic waste.

  • Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled container for cytotoxic liquid waste. Do not mix with other solvent waste streams.

  • Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a puncture-resistant sharps container specifically marked for cytotoxic waste.

  • Decontamination: Work surfaces and equipment should be decontaminated using a suitable solvent (e.g., ethanol (B145695) or isopropanol) followed by a thorough cleaning with soap and water. All cleaning materials must be disposed of as cytotoxic waste.

  • Final Disposal: All cytotoxic waste must be disposed of through an approved hazardous waste disposal program, following all institutional, local, and national regulations.

Experimental Protocols

The following are summaries of common experimental procedures involving this compound and similar sesquiterpene lactones, based on published research.

Cytotoxicity Assays (MTT Assay)

This protocol is used to assess the effect of this compound on the viability of cancer cell lines.[1]

  • Cell Seeding: Plate cells (e.g., MDA-MB-231, MDA-MB-453) in 96-well plates at a density of 2 x 10³ cells/well and allow them to adhere overnight.[1]

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1-20 µM) for specified durations (e.g., 24, 48, 72 hours).[1]

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

  • Formazan (B1609692) Solubilization: Dissolve the resulting formazan crystals in a solubilizing agent, such as DMSO.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Colony Formation Assay

This assay evaluates the long-term effect of this compound on the proliferative capacity of single cells.[1]

  • Cell Seeding: Plate a low density of cells (e.g., 500 cells/well) in 6-well plates.[1]

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0-20 µM). The medium is typically changed every 3 days.

  • Incubation: Incubate the plates for approximately 2 weeks, allowing colonies to form.

  • Staining: Fix the colonies with 4% paraformaldehyde and stain with 0.1% crystal violet.

  • Quantification: Manually count the number of colonies containing more than 50 cells.

Apoptosis Assay (Flow Cytometry)

This protocol is used to quantify the induction of apoptosis by this compound.

  • Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time (e.g., 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blotting

This technique is used to detect changes in protein expression levels following treatment with this compound.

  • Protein Extraction: After treatment with this compound, lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies against the target proteins, followed by incubation with a corresponding secondary antibody.

  • Detection: Visualize the protein bands using an appropriate detection method.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.